5,4'-Dihydroxyflavone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-4-9(5-7-10)14-8-12(18)15-11(17)2-1-3-13(15)19-14/h1-8,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRNDQLCMXUCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216821 | |
| Record name | 4H-1-Benzoicpyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6665-67-4 | |
| Record name | 5,4′-Dihydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6665-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1-Benzoicpyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzoicpyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,4'-Dihydroxyflavone: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5,4'-dihydroxyflavone, a flavonoid of growing interest in the scientific community. The document details its natural sources, focusing on microbial biotransformation, and presents comprehensive experimental protocols for its isolation and purification. Furthermore, it explores the key signaling pathways modulated by this compound, offering insights for future research and drug development.
Natural Sources of this compound
While flavonoids are ubiquitously found in the plant kingdom, this compound is not commonly reported as a direct natural product from plants. The primary and most well-documented source of this compound is through the microbial transformation of 5-hydroxyflavone.
Microbial Biotransformation:
Specific microorganisms have been shown to efficiently hydroxylate 5-hydroxyflavone at the 4'-position to yield this compound. This biotransformation process offers a promising and sustainable method for the production of this valuable flavonoid.
-
Streptomyces fulvissimus : This bacterium is a key organism identified for the biotransformation of 5-hydroxyflavone. It effectively introduces a hydroxyl group at the 4'-position of the B-ring.[1][2][3]
-
Aspergillus niger : Certain strains of this fungus have also been reported to catalyze the hydroxylation of 5-hydroxyflavone to produce this compound.[4]
Plant Sources:
Extensive literature reviews of flavonoid content in plants such as Rhus verniciflua and Cudrania tricuspidata , known for their rich and diverse flavonoid profiles, do not indicate the presence of this compound as a significant constituent.[5][6][7][8][9][10][11][12] While these plants are valuable sources of other bioactive flavonoids, the focus for obtaining this compound remains on microbial synthesis.
Isolation and Purification of this compound
The isolation and purification of this compound from microbial cultures involve a multi-step process to separate the target compound from the culture medium and other metabolites.
Experimental Protocol: Microbial Transformation and Extraction
This protocol outlines the general steps for the production and extraction of this compound from a culture of Streptomyces fulvissimus.
Materials and Reagents:
-
Streptomyces fulvissimus culture
-
Culture medium (e.g., yeast extract-malt extract-glucose broth)
-
5-hydroxyflavone (substrate)
-
Ethyl acetate (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Cultivation: Inoculate a suitable culture medium with Streptomyces fulvissimus and incubate under optimal conditions (e.g., 28°C, 180 rpm) for a specified period to allow for sufficient biomass growth.
-
Substrate Addition: Introduce a solution of 5-hydroxyflavone to the culture. The timing of substrate addition can be critical and may need optimization.
-
Biotransformation: Continue the incubation for a period of 48-72 hours to allow for the microbial conversion of 5-hydroxyflavone to this compound.
-
Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the culture filtrate with an equal volume of ethyl acetate. Repeat the extraction process multiple times to ensure complete recovery of the product.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.
Experimental Protocol: Purification by Chromatography
The crude extract is then subjected to chromatographic techniques to isolate and purify this compound.
Materials and Reagents:
-
Crude extract
-
Silica gel for column chromatography
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol gradients)
-
Thin-Layer Chromatography (TLC) plates
-
High-Performance Liquid Chromatography (HPLC) system
-
HPLC column (e.g., C18 reverse-phase)
-
HPLC grade solvents (e.g., methanol, water, acetonitrile)
Procedure:
-
Column Chromatography:
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).
-
Collect fractions and monitor the separation using TLC.
-
Pool the fractions containing the desired compound.
-
-
Preparative HPLC:
-
For higher purity, the semi-purified fractions can be subjected to preparative HPLC.
-
A typical mobile phase for reverse-phase HPLC could be a gradient of methanol and water or acetonitrile and water.
-
Monitor the elution at a suitable UV wavelength (e.g., 280 nm).
-
Collect the peak corresponding to this compound.
-
-
Purity Confirmation: The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data
The yield of this compound from microbial transformation can vary depending on the microbial strain, culture conditions, and substrate concentration. The following table summarizes hypothetical quantitative data based on typical flavonoid isolation experiments.
| Parameter | Value | Reference |
| Substrate (5-hydroxyflavone) Concentration | 100 mg/L | Hypothetical |
| Incubation Time | 72 hours | Hypothetical |
| Crude Extract Yield | 85 mg/L | Hypothetical |
| Purified this compound Yield | 25 mg/L | Hypothetical |
| Purity (by HPLC) | >98% | Hypothetical |
Signaling Pathways Modulated by this compound
Flavonoids are known to exert their biological effects by modulating various cellular signaling pathways. While research specifically on this compound is emerging, insights can be drawn from studies on structurally similar flavonoids. The primary signaling pathways of interest for flavonoids include the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways.
-
MAPK Pathway: The MAPK signaling cascade is crucial in regulating cell proliferation, differentiation, and apoptosis. Some flavonoids have been shown to modulate the phosphorylation of key proteins in this pathway, such as ERK, JNK, and p38, thereby influencing cellular responses to external stimuli.[5][13][14][15]
-
PI3K/Akt Pathway: This pathway is central to cell survival, growth, and metabolism. Flavonoids can influence the phosphorylation of Akt, a key downstream effector of PI3K, thereby impacting cell survival and apoptosis.[5][13][16][17]
-
NF-κB Signaling: The NF-κB pathway plays a critical role in inflammation and immune responses. Several flavonoids have been demonstrated to inhibit the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory genes.[15][18][19]
Further research is required to elucidate the specific effects of this compound on these and other signaling pathways to fully understand its therapeutic potential.
Visualizations
Experimental Workflow: Microbial Transformation and Isolation
Caption: Workflow for the production and purification of this compound.
Signaling Pathway: Potential Modulation by this compound
Caption: Potential modulation of key signaling pathways by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Aromatic hydroxylation and sulfation of 5-hydroxyflavone by Streptomyces fulvissimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aromatic hydroxylation and sulfation of 5-hydroxyflavone by Streptomyces fulvissimus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial Transformations of 7-Hydroxyflavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Cudrania tricuspidata Fruit Extract and Its Active Compound, 5,7,3',4'-Tetrahydroxy-6,8-diprenylisoflavone, on the High-Affinity IgE Receptor-Mediated Activation of Syk in Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Four new prenylated flavonoids from the roots of Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cudrania tricuspidata: an updated review on ethnomedicine, phytochemistry and pharmacology - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Effects of Compounds from Cudrania tricuspidata in HaCaT Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extract of Rhus verniciflua Bark Suppresses 2,4-Dinitrofluorobenzene-Induced Allergic Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]
- 15. 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of BDNF-TrkB-PI3K-AKT signaling pathway by Tong-Qiao-Huo-Xue Decoction facilitates nerve regeneration and mitigates cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 18. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
5,4'-Dihydroxyflavone chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,4'-Dihydroxyflavone, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. As a member of the flavone subclass of flavonoids, it is characterized by a C6-C3-C6 backbone structure with hydroxyl groups positioned at the 5 and 4' locations. This substitution pattern is crucial for its biological effects, which include antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for this compound, serving as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound possesses a planar structure with a phenyl group attached to the pyran ring of the chromone core. The presence of hydroxyl groups contributes to its polarity and ability to participate in hydrogen bonding, which is fundamental to its biological interactions.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one |
| Synonyms | 4',5-Dihydroxyflavone |
| CAS Number | 6665-67-4[1] |
| Molecular Formula | C₁₅H₁₀O₄[1] |
| Molecular Weight | 254.24 g/mol [1] |
| SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O |
| InChI | InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-8,16-17H |
| InChIKey | OKRNDQLCMXUCGG-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate experimental conditions.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 239-240 °C | [1] |
| Boiling Point (Predicted) | 486.0 ± 45.0 °C | [1] |
| Density (Predicted) | 1.443 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 6.78 ± 0.40 | [1] |
| Solubility | Soluble in DMSO (≥ 155 mg/mL), Insoluble in water (< 0.1 mg/mL) | [1] |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. These activities are mediated through its interaction with various cellular signaling pathways.
Antioxidant Activity
The antioxidant capacity of flavonoids is a key contributor to their protective effects against oxidative stress-related diseases. This compound can scavenge free radicals and chelate metal ions, thereby mitigating cellular damage.
Anti-inflammatory Activity
Dihydroxyflavone derivatives have demonstrated potent anti-inflammatory effects. They can inhibit the production of pro-inflammatory mediators by modulating key signaling pathways. A derivative of this compound has been shown to exert its anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway[1]. The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of genes involved in inflammation, immunity, and cell survival.
Caption: NF-κB Signaling Pathway and Inhibition by this compound.
Anticancer Activity
Flavonoids are well-documented for their potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis (programmed cell death), generation of reactive oxygen species (ROS) within cancer cells, and arrest of the cell cycle, thereby inhibiting tumor growth. The anticancer effects of flavonoids are often linked to their ability to modulate signaling pathways such as the PI3K/Akt and MAPK pathways, which are frequently dysregulated in cancer.
Caption: PI3K/Akt Signaling Pathway and Potential Inhibition by Flavonoids.
Caption: MAPK/ERK Signaling Pathway and Potential Modulation by Flavonoids.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Synthesis of Dihydroxyflavones (General Procedure)
The synthesis of dihydroxyflavones can be achieved through various methods. A common approach involves the Baker-Venkataraman rearrangement followed by cyclization. The following is a representative protocol for the synthesis of a dihydroxyflavone derivative, which can be adapted for this compound with appropriate starting materials.
Protocol: Synthesis of 3,4'-Dihydroxyflavone
-
Step 1: Acylation of 2'-hydroxyacetophenone. To a solution of 2'-hydroxyacetophenone in a suitable solvent (e.g., pyridine), add 4-acetoxybenzoyl chloride. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Step 2: Baker-Venkataraman Rearrangement. To the product from Step 1, add powdered potassium hydroxide and heat the mixture. This will induce the rearrangement to form a 1,3-diketone.
-
Step 3: Cyclization. Acidify the reaction mixture with an acid (e.g., acetic acid) and heat to effect cyclization to the flavone ring system.
-
Step 4: Deprotection. If protecting groups were used for the hydroxyl functions, they are removed in the final step. For example, an acetyl group can be removed by hydrolysis with a mild base.
-
Purification. The final product is purified by recrystallization or column chromatography.
Isolation of Flavonoids from Plant Material (General Procedure)
Flavonoids are widely distributed in the plant kingdom. The following is a general protocol for their extraction and isolation.
Protocol: Isolation of Flavonoids
-
Extraction. Air-dried and powdered plant material is extracted with a suitable solvent, typically a hydroalcoholic solution (e.g., 80% methanol), using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.
-
Fractionation. The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoids are often enriched in the ethyl acetate and n-butanol fractions.
-
Chromatography. The flavonoid-rich fractions are further purified using chromatographic techniques. Column chromatography using silica gel or Sephadex LH-20 is commonly employed.
-
Final Purification. Final purification to obtain individual flavonoids is typically achieved by preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation. The structure of the isolated compound is confirmed using spectroscopic methods such as UV-Vis, IR, NMR (¹H and ¹³C), and Mass Spectrometry.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is a common method to evaluate the antioxidant capacity of a compound.
Protocol: DPPH Assay
-
Reagent Preparation. Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Sample Preparation. Prepare serial dilutions of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
Assay Procedure. In a 96-well plate, add the sample or standard solution to the wells, followed by the DPPH solution. A control well should contain only methanol and the DPPH solution.
-
Incubation. Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement. Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation. The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
Caption: Experimental Workflow for the DPPH Antioxidant Assay.
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization. Acclimate rodents (e.g., rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Compound Administration. Administer this compound (at various doses) or a standard anti-inflammatory drug (e.g., indomethacin) to the animals, typically via oral or intraperitoneal injection. A control group receives the vehicle.
-
Induction of Inflammation. After a specific time (e.g., 30-60 minutes), inject a solution of carrageenan (e.g., 1% in saline) into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume. Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation. The percentage of inhibition of edema is calculated for each group compared to the control group.
MTT Assay (Anticancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol: MTT Assay
-
Cell Seeding. Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment. Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization. Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculation. Cell viability is expressed as a percentage of the control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Conclusion
This compound is a promising natural compound with a well-defined chemical structure and a spectrum of biological activities that warrant further investigation for its therapeutic potential. Its antioxidant, anti-inflammatory, and anticancer properties, mediated through the modulation of key signaling pathways, make it a compelling candidate for drug discovery and development. The experimental protocols provided in this guide offer a foundation for researchers to explore the pharmacological effects of this and other related flavonoids. Further studies are encouraged to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.
References
5,4'-Dihydroxyflavone: A Technical Review of Its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,4'-Dihydroxyflavone, a non-glycosylated methoxyflavone commonly known as genkwanin, is a natural bioactive compound isolated from several medicinal plants, including Genkwa Flos, Rosmarinus officinalis (rosemary), and Salvia officinalis (sage)[1]. This flavonoid has garnered significant scientific interest due to its broad spectrum of pharmacological effects. In vitro and in vivo studies have demonstrated its potential as an antioxidant, anti-inflammatory, antitumor, neuroprotective, and antiviral agent[1][2]. Its multifaceted activities are attributed to its ability to modulate various cellular and molecular signaling pathways[1]. This technical guide provides an in-depth review of the core biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development.
Anti-inflammatory and Immunomodulatory Activity
This compound exhibits potent anti-inflammatory properties by regulating the production of key inflammatory mediators and modulating critical signaling pathways.
Mechanism of Action
The anti-inflammatory effect of this compound is primarily attributed to its ability to suppress the p38 and JNK mitogen-activated protein kinase (MAPK) pathways[3]. It achieves this by down-regulating microRNA-101 (miR-101), which in turn increases the expression of MAPK phosphatase-1 (MKP-1), a negative regulator of the MAPK pathway[3][4][5]. This cascade ultimately inhibits the activation of the AP-1 transcription factor, leading to a potent decrease in the transcription and translation of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6)[3].
Immunomodulatory Effects
In the context of cancer, this compound has demonstrated immunomodulatory activity. In studies using APC(Min/+) mice, a model for colorectal cancer, oral administration of genkwanin improved the spleen and thymus indexes and enhanced the secretion of immunity-related cytokines, suggesting it can bolster the host's immune response against tumors[5][6].
Quantitative Data: Anti-inflammatory Activity
| Compound | Assay | Cell Line | Concentration | % Inhibition / Effect | Reference |
| This compound | TNF-α Production | LPS-activated RAW264.7 | Potently Decreased | Transcriptional & translational decrease | [3] |
| This compound | IL-6 Production | LPS-activated RAW264.7 | Potently Decreased | Transcriptional & translational decrease | [3] |
| This compound | IL-1β Production | LPS-activated RAW264.7 | Potently Decreased | Transcriptional & translational decrease | [3] |
| This compound | iNOS Expression | LPS-activated RAW264.7 | Potently Decreased | Transcriptional & translational decrease | [3] |
Experimental Protocol: In Vitro Anti-inflammatory Assay
Objective: To determine the effect of this compound on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-activated macrophages.
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 24-well plates at a density of 2.5 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-treated for 2 hours.
-
Stimulation: After pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response. A vehicle control group (no genkwanin, with LPS) and a negative control group (no genkwanin, no LPS) are included.
-
Cytokine Measurement: The cell culture supernatant is collected and centrifuged to remove cellular debris. The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The absorbance is read using a microplate reader. Cytokine concentrations are calculated from a standard curve. The inhibitory effect of this compound is expressed as a percentage of the cytokine level in the LPS-only treated group.
Anticancer Activity
This compound has emerged as a promising anticancer agent, demonstrating efficacy against a range of human carcinomas through mechanisms that include inducing apoptosis and inhibiting cancer cell growth and proliferation[1][7][8].
Activity Against Specific Cancers
-
Colorectal Cancer: It significantly inhibits the proliferation of HT-29 and SW-480 human colorectal cancer cells[6]. In animal models, it reduces tumor multiplicity and ameliorates dysplastic adenomatous changes[6]. Furthermore, novel delivery systems like self-nanoemulsifying drug delivery systems (SNEDDS) have been shown to improve its oral bioavailability and enhance its activity against colitis-associated cancer[8].
-
Breast Cancer: The compound exhibits in vitro cytotoxicity against various breast cancer cell lines, including MCF-7, MDA-MB-453, and MDA-MB-468[9]. Due to its poor water solubility, nanotechnology-based approaches have been explored. Genkwanin nanosuspensions (GKA-NSps) demonstrated stronger cytotoxicity than the free compound and achieved significant tumor inhibition in vivo[9].
-
Other Cancers: In vitro studies have confirmed its cytotoxic effects against cervical (HeLa), liver (HepG2), and lung (A549) cancer cells[9].
Quantitative Data: Anticancer Activity
| Compound Formulation | Cancer Type | Model System | Dosage | Therapeutic Efficacy | Reference |
| This compound | Colorectal Cancer | HT-29 & SW-480 cells | Not specified | Significant inhibition of proliferation | [6] |
| This compound | Colorectal Cancer | APC(Min/+) mice | 12.5 & 25 mg/kg/day (oral) | Reduced tumor multiplicity | [6] |
| Genkwanin Nanosuspensions | Breast Cancer | MCF-7 tumor-bearing mice | 60 mg/kg (i.v.) | 62.09% tumor inhibition rate | [9] |
| Genkwanin Nanosuspensions | Breast Cancer | 4T1, MCF-7, MDA-MB-453 | Not specified | Stronger in vitro cytotoxicity than free GKA | [9] |
Experimental Protocol: In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of a this compound formulation (e.g., nanosuspensions) in a breast cancer xenograft model.
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are used. All animal procedures are approved by an Institutional Animal Care and Use Committee.
-
Tumor Cell Implantation: MCF-7 human breast cancer cells (5 x 10^6 cells in 100 µL of PBS) are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a volume of approximately 100-150 mm³. Mice are then randomly assigned to treatment groups (e.g., Vehicle Control, this compound formulation, Positive Control like Paclitaxel).
-
Treatment Administration: Treatments are administered intravenously (i.v.) via the tail vein every three days for a total of five injections. Tumor volume and body weight are measured every other day. Tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Endpoint and Tissue Collection: At the end of the study (e.g., day 21), mice are euthanized. Tumors are excised, weighed, and photographed. Major organs may be collected for histological analysis to assess toxicity.
-
Data Analysis: Tumor growth curves are plotted for each group. The tumor inhibition rate (TIR) is calculated using the formula: TIR (%) = [(Wc - Wt) / Wc] × 100, where Wc is the average tumor weight of the control group and Wt is the average tumor weight of the treatment group.
References
- 1. Genkwanin: An emerging natural compound with multifaceted pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. greenmedinfo.com [greenmedinfo.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory biological activity- BioCrick [biocrick.com]
- 6. Antitumor and immunomodulatory activity of genkwanin on colorectal cancer in the APC(Min/+) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive review uncovering the anticancerous potential of genkwanin (plant-derived compound) in several human ca… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Genkwanin nanosuspensions: a novel and potential antitumor drug in breast carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Bioavailability Models for Flavonoids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core in vitro models used to assess the bioavailability of flavonoids. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the experimental protocols and data interpretation associated with these models. This guide focuses on the widely used Caco-2 cell monolayer and simulated digestion models, presenting quantitative data, detailed methodologies, and visual representations of experimental workflows and transport mechanisms.
Introduction to Flavonoid Bioavailability
Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their potential health benefits, including antioxidant and anti-inflammatory properties.[1] However, their efficacy in vivo is largely dependent on their bioavailability, which encompasses digestion, absorption, metabolism, and distribution. Due to the complexity and cost of in vivo studies, in vitro models have become indispensable tools for screening and predicting the oral bioavailability of flavonoids.[1][2] These models provide valuable insights into the mechanisms of flavonoid absorption and the factors that influence it.
Caco-2 Cell Monolayer Model
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the most extensively used in vitro model for predicting intestinal drug absorption.[1][3] When cultured on semi-permeable membranes, Caco-2 cells differentiate to form a monolayer of polarized enterocytes with a well-defined brush border and tight junctions, mimicking the intestinal epithelium.[1][4] This model is valuable for studying the transepithelial transport of flavonoids and identifying the underlying mechanisms, such as passive diffusion, carrier-mediated transport, and active efflux.[1][5]
Experimental Protocol: Caco-2 Permeability Assay
A detailed protocol for assessing flavonoid permeability using the Caco-2 cell monolayer model is outlined below.
Materials:
-
Caco-2 cells (passages 35-45)[1]
-
Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS), non-essential amino acids (NEAA), penicillin, and streptomycin[1][3]
-
Transwell inserts (e.g., polycarbonate, 0.4 µm pore size)
-
Hank's Balanced Salt Solution (HBSS) or other transport buffer[5]
-
Test flavonoid compounds
-
Analytical instrumentation (e.g., HPLC, LC-MS)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells at a density of approximately 8 x 10⁴ cells/cm² onto the apical (AP) side of the Transwell inserts.[1] Culture the cells for 19-21 days in a humidified incubator at 37°C with 5% CO₂.[1][3] Change the culture medium every other day for the first 14 days and daily thereafter.[1]
-
Monolayer Integrity Assessment: Before the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values above 300-400 Ω·cm² generally indicate a confluent monolayer with well-formed tight junctions.[2][5] The permeability of a paracellular marker, such as Lucifer yellow or fluorescein, can also be measured to confirm monolayer integrity.[6]
-
Transport Experiment:
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., HBSS) on both the AP and basolateral (BL) sides.[3]
-
To measure AP to BL transport (simulating absorption), add the test flavonoid solution (at a non-toxic concentration, e.g., 40-100 µM) to the AP chamber and fresh transport buffer to the BL chamber.[2][3]
-
To measure BL to AP transport (evaluating efflux), add the flavonoid solution to the BL chamber and fresh buffer to the AP chamber.
-
Incubate the Transwell plates at 37°C with gentle agitation for a defined period (e.g., 1-3 hours).[2][3]
-
At predetermined time points, collect samples from the receiver chamber and replace with fresh buffer. Samples can also be taken from the donor chamber to assess compound loss.[2]
-
-
Sample Analysis: Quantify the concentration of the flavonoid in the collected samples using a validated analytical method such as HPLC or LC-MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of flavonoid transport (µmol/s or mg/s)
-
A is the surface area of the Transwell membrane (cm²)
-
C₀ is the initial concentration of the flavonoid in the donor chamber (µmol/mL or mg/mL)[7]
The efflux ratio (ER) is calculated as: ER = Papp (B to A) / Papp (A to B) . An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[7]
-
Quantitative Data: Flavonoid Permeability in Caco-2 Cells
The permeability of flavonoids across Caco-2 cell monolayers varies significantly depending on their chemical structure. The following table summarizes the apparent permeability (Papp) values for a selection of flavonoids from the literature.
| Flavonoid Class | Flavonoid | Papp (A to B) (x 10⁻⁶ cm/s) | Reference |
| Flavonols | Quercetin | 1.70 ± 0.11 | [6] |
| Kaempferol | 1.17 ± 0.13 | [6] | |
| Morin | 0.52 ± 0.04 | [1] | |
| Rutin (Quercetin-3-rutinoside) | 0.05 ± 0.01 | [1] | |
| Isoquercitrin (Quercetin-3-glucoside) | 36.6 ± 3.2 | [6] | |
| Flavones | Luteolin | 0.54 ± 0.06 | [1] |
| Apigenin | 10.1 ± 1.1 | [1] | |
| Flavanones | Naringenin | 23.5 ± 2.5 | [1] |
| Hesperetin | 25.1 ± 2.8 | [1] | |
| Isoflavones | Genistein | 16.68 | [2] |
| Daidzein | 28.5 ± 3.1 | [1] | |
| Chalcones | Xanthohumol | 15.8 ± 1.7 | [1] |
Note: Experimental conditions can influence Papp values. This table is for comparative purposes.
Visualization: Caco-2 Experimental Workflow and Transport Mechanisms
The following diagrams illustrate the experimental workflow for the Caco-2 permeability assay and the primary mechanisms of flavonoid transport across the cell monolayer.
Figure 1: Experimental workflow for the Caco-2 permeability assay.
Figure 2: Flavonoid transport mechanisms across Caco-2 cell monolayers.
Simulated Digestion Models
Simulated digestion models are designed to mimic the physiological processes of the human gastrointestinal tract, including the oral, gastric, and small intestinal phases.[8] These models are crucial for assessing the bioaccessibility of flavonoids, which is the fraction of a compound that is released from its food matrix and is available for absorption.[9] More advanced dynamic models, such as the TNO Intestinal Model (TIM-2), can also simulate colonic fermentation by the gut microbiota.[10][11]
Experimental Protocol: Static In Vitro Digestion
A generalized protocol for a static in vitro digestion model is provided below. This can be adapted based on specific research needs.
Materials:
-
Simulated salivary fluid (SSF) with α-amylase
-
Simulated gastric fluid (SGF) with pepsin
-
Simulated intestinal fluid (SIF) with pancreatin and bile salts
-
pH meter and titration equipment (e.g., NaOH)
-
Shaking water bath or incubator at 37°C
-
Centrifuge
-
Dialysis tubing (for bioaccessibility assessment)
Procedure:
-
Oral Phase:
-
Mix the food sample containing flavonoids with SSF.
-
Adjust the pH to ~6.8.
-
Incubate at 37°C for a short duration (e.g., 2-5 minutes) with agitation to simulate mastication.
-
-
Gastric Phase:
-
Add SGF containing pepsin to the oral bolus.
-
Adjust the pH to ~2.0-3.0 with HCl.
-
Incubate at 37°C for 1-2 hours with continuous agitation.[8]
-
-
Intestinal Phase:
-
Add SIF containing pancreatin and bile salts to the gastric chyme.
-
Adjust the pH to ~7.0 with NaOH.
-
For bioaccessibility measurement, the intestinal digest can be placed in a dialysis bag suspended in a buffer. The amount of flavonoid that diffuses out of the bag represents the bioaccessible fraction.
-
Incubate at 37°C for 2-3 hours with continuous agitation.[8]
-
-
Sample Collection and Analysis:
-
Collect samples after each digestion phase.
-
Centrifuge the final intestinal digest to separate the soluble (micellar) fraction, which contains the bioaccessible flavonoids, from the insoluble residue.
-
Extract and quantify the flavonoids in each fraction using HPLC or LC-MS.
-
Quantitative Data: Flavonoid Bioaccessibility
The bioaccessibility of flavonoids is highly variable and influenced by the food matrix and the flavonoid's chemical structure. The following table presents illustrative data on the impact of simulated digestion on flavonoid content.
| Food Source | Flavonoid | Change in Content after Digestion | Reference |
| Quinoa | Quercetin and Kaempferol glycosides | Concentration significantly increased | [12] |
| Propolis Extracts | Total Flavonoids | Content decreased after gastric phase, slightly increased after intestinal phase | [13] |
| Freeze-dried Mustard Greens and Roselle Leaves | Total Flavonoids | Increased levels after digestion | [14] |
Visualization: In Vitro Digestion Workflow
The following diagram outlines the sequential steps of a static in vitro digestion model for assessing flavonoid bioaccessibility.
Figure 3: Workflow of a static in vitro gastrointestinal digestion model.
Advanced Models and Future Perspectives
While the Caco-2 and static digestion models are foundational, more advanced in vitro systems are emerging. These include co-culture models (e.g., Caco-2 with mucus-secreting HT29 cells) to better mimic the intestinal barrier, and dynamic digestion models like TIM-2 that provide a more physiologically relevant simulation of gut motility and absorption.[11][15]
Future research will likely focus on integrating these models, for instance, by coupling the output of a simulated digestion model to a Caco-2 cell assay to provide a more comprehensive assessment of flavonoid bioavailability. Furthermore, the inclusion of gut microbiota in these models is crucial for understanding the biotransformation of flavonoids into potentially more bioactive metabolites.
Conclusion
In vitro bioavailability models are powerful tools in the field of flavonoid research and development. The Caco-2 cell monolayer assay provides critical data on intestinal permeability and transport mechanisms, while simulated digestion models offer insights into the bioaccessibility of flavonoids from various food matrices. By understanding and applying the detailed protocols and data interpretation methods outlined in this guide, researchers can effectively screen and characterize flavonoid bioavailability, ultimately accelerating the development of novel functional foods and therapeutics.
References
- 1. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells [mdpi.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. researchgate.net [researchgate.net]
- 9. The TNO In Vitro Model of the Colon (TIM-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The TNO In Vitro Model of the Colon (TIM-2) - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In vitro gastrointestinal digestion studies on total phenols, flavonoids, anti-oxidant activity and vitamin C in freeze-dried vegetable powders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Crystal Structure Determination of Dihydroxyflavones: A Guide for Researchers
An In-depth Technical Guide
Abstract
Dihydroxyflavones, a subclass of flavonoids, are polyphenolic compounds found widely in plants and are of significant interest to the pharmaceutical industry due to their diverse biological activities, including neuroprotective, antioxidant, and anti-inflammatory properties.[1][2] A precise understanding of their three-dimensional atomic arrangement is fundamental to elucidating structure-activity relationships (SAR), optimizing drug design, and ensuring quality control. This technical guide provides a comprehensive overview of the primary methodologies for determining the crystal structure of dihydroxyflavones, with a focus on X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. It includes detailed experimental protocols, tabulated quantitative data for key examples, and workflow diagrams to support researchers, scientists, and drug development professionals in this field.
X-ray Crystallography: The Gold Standard for Atomic Resolution
X-ray crystallography is a powerful technique that provides an unambiguous determination of the atomic and molecular structure of a crystalline compound.[3] By analyzing the diffraction pattern of an X-ray beam scattered by the ordered atoms in a crystal, a three-dimensional map of electron density can be generated, revealing precise atomic positions and bond lengths.[3][4]
Experimental Protocol: Single-Crystal X-ray Diffraction
The process involves growing a high-quality single crystal, mounting it on a diffractometer, collecting diffraction data, and subsequently solving and refining the crystal structure.[3]
Step 1: Crystallization The formation of a well-ordered, single crystal of sufficient size is the most critical and often challenging step.[5]
-
Solvent Selection: Begin by testing the solubility of the dihydroxyflavone in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene). A suitable solvent is one in which the compound is moderately soluble.
-
Slow Evaporation: Dissolve the dihydroxyflavone in a suitable solvent to near-saturation in a clean vial. Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks at a constant temperature. This is the simplest crystallization method.[5]
-
Solvent Diffusion (Layering): If slow evaporation fails, dissolve the compound in a "good" solvent. In a separate, larger container, place a "poor" solvent in which the compound is insoluble but miscible with the good solvent. Carefully layer the solution of the compound over the poor solvent. Crystals may form at the interface as the solvents slowly mix.
-
Seeding: If microcrystals form, they can be used as "seeds." Introduce a single, well-formed microcrystal into a fresh, slightly supersaturated solution to encourage the growth of a larger, single crystal.[5]
Step 2: Data Collection
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.
-
X-ray Diffraction: The mounted crystal is placed in an intense, monochromatic X-ray beam.[3] The crystal is rotated, and the diffraction pattern—the angles and intensities of the diffracted X-rays—is recorded by a detector.[3] Modern diffractometers automate this process, collecting tens of thousands of reflections.[3]
Step 3: Structure Solution and Refinement
-
Data Processing: The collected raw data are processed to correct for experimental factors and to determine the unit cell dimensions and space group.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[6]
-
Model Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined using least-squares algorithms to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[7] The quality of the final structure is assessed by the R-factor, which should ideally be below 5% for high-quality small-molecule structures.
Workflow for X-ray Crystallography
Caption: General experimental workflow for crystal structure determination using X-ray crystallography.
Tabulated Crystallographic Data
The following table presents representative crystallographic data for the co-crystal structure of murine pyridoxal phosphatase (PDXP) in complex with 7,8-dihydroxyflavone (7,8-DHF).[8]
| Parameter | Value |
| Compound | murine PDXP + 7,8-Dihydroxyflavone |
| PDB Code | 8QFW |
| Resolution | 2.0 Å |
| Space Group | P4₃2₁2 (for human PDXP complex) |
| R-work | 0.184 (18.4%) |
| R-free | 0.211 (21.1%) |
| Ligand | 7,8-Dihydroxyflavone (C₁₅H₁₀O₄) |
Table 1: Crystallographic data for 7,8-DHF in complex with a target protein. Data sourced from PDB entry 8QFW.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[9][10] While it does not provide a direct 3D crystal structure like X-ray crystallography, it is crucial for confirming the chemical structure, identifying isomers, and studying molecular dynamics. For dihydroxyflavones, 1D (¹H and ¹³C) and 2D (e.g., COSY, HMBC) NMR experiments are routinely used.[10]
Experimental Protocol: NMR for Structure Elucidation
Step 1: Sample Preparation
-
Dissolve approximately 5-10 mg of the purified dihydroxyflavone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[9]
-
Ensure the sample is fully dissolved to achieve high-resolution spectra.
Step 2: 1D NMR Data Acquisition
-
¹H NMR: Acquire a proton NMR spectrum to identify the chemical environment, number, and connectivity of protons in the molecule. Key parameters include chemical shift (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J).
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃ via DEPT experiments).
Step 3: 2D NMR Data Acquisition
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to map out adjacent protons within the molecular structure.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is vital for assembling the molecular skeleton by connecting different spin systems.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C).
Step 4: Spectral Analysis
-
Integrate the information from all spectra to assign each proton and carbon signal to a specific atom in the dihydroxyflavone molecule.[10] This collective data provides unambiguous confirmation of the covalent structure.
Workflow for NMR-based Structure Elucidation
Caption: Standard workflow for the elucidation of a chemical structure using NMR spectroscopy.
Tabulated NMR Data
The following table presents representative ¹H and ¹³C NMR chemical shift (δ) data for a dihydroxyflavone derivative, providing a fingerprint for its structural identification.[11][12]
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |
| 2 | ~163.0 | - | - |
| 3 | ~105.0 | ~6.8 | s |
| 4 | ~182.0 | - | - |
| 4a | ~105.5 | - | - |
| 5 | ~126.0 | ~7.9 | dd, J = 8.0, 1.5 |
| 6 | ~125.0 | ~7.4 | t, J = 7.5 |
| 7 | ~161.0 (C-OH) | - | - |
| 8 | ~157.0 (C-OH) | - | - |
| 8a | ~156.0 | - | - |
| 1' | ~131.0 | - | - |
| 2', 6' | ~128.5 | ~7.5 | m |
| 3', 5' | ~129.0 | ~7.5 | m |
| 4' | ~131.5 | ~7.5 | m |
Table 2: Representative ¹H and ¹³C NMR data for a dihydroxyflavone scaffold in a suitable deuterated solvent. Actual shifts may vary based on substitution patterns and solvent.
Case Study: 7,8-Dihydroxyflavone (7,8-DHF) and Biological Interactions
7,8-DHF is a naturally occurring flavone that acts as a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB), mimicking the activity of brain-derived neurotrophic factor (BDNF).[2][13] Understanding its structure is key to its role in activating downstream signaling pathways relevant to neuroprotection and treatment for neuropsychiatric disorders.[2]
Signaling Pathways Activated by 7,8-DHF
Upon binding to the TrkB receptor, 7,8-DHF induces receptor dimerization and autophosphorylation, which triggers multiple downstream signaling cascades crucial for neuronal survival and plasticity.[14][15]
Caption: Key signaling pathways activated by 7,8-DHF via the TrkB receptor.[2][15]
Additionally, 7,8-DHF exhibits antioxidant effects through the activation of the Nrf2/HO-1 signaling pathway, protecting cells from oxidative stress.[1]
Caption: Antioxidant signaling pathway activated by 7,8-DHF.[1]
Quantitative Interaction Data
Molecular docking studies predict the binding affinity between a ligand and its target receptor. The data below shows the predicted binding energy for 7,8-DHF with the human TrkB receptor, indicating a favorable interaction.
| Ligand-Receptor Complex | Predicted Binding Energy (kcal mol⁻¹) | Predicted Inhibitory Constant (Ki) |
| 7,8-DHF with human TrkB-D5 | -5.71 | 64.79 µM |
Table 3: Molecular docking scores for the interaction between 7,8-DHF and the TrkB receptor.[14]
Conclusion
The structural determination of dihydroxyflavones is a critical step in the pipeline of drug discovery and development. X-ray crystallography provides unparalleled detail of the solid-state conformation at atomic resolution, while NMR spectroscopy offers definitive structural confirmation in the solution phase. Together, these techniques furnish a complete picture of the molecule's architecture. As demonstrated with 7,8-DHF, this structural knowledge is paramount for understanding biological activity, interpreting SAR data, and designing next-generation therapeutics with enhanced efficacy and specificity. This guide provides the foundational protocols and conceptual workflows to empower researchers in this essential area of study.
References
- 1. 7,8-Dihydroxyflavone activates Nrf2/HO-1 signaling pathways and protects against osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. unifr.ch [unifr.ch]
- 6. moodle2.units.it [moodle2.units.it]
- 7. uh.edu [uh.edu]
- 8. 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ukm.my [ukm.my]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 7,8-Dihydroxyflavone leads to survival of cultured embryonic motoneurons by activating intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring the Molecular Interactions of 7,8-Dihydroxyflavone and Its Derivatives with TrkB and VEGFR2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
5,4'-Dihydroxyflavone biosynthesis pathway in plants
An In-depth Technical Guide to the Biosynthesis of 5,7,4'-Trihydroxyflavone (Apigenin) in Plants
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Flavones, a significant subclass of flavonoids, are widely distributed throughout the plant kingdom and are recognized for their diverse pharmacological properties. This technical guide provides a comprehensive overview of the biosynthesis of 5,7,4'-trihydroxyflavone, commonly known as apigenin, a model compound for flavone synthesis. We will delve into the core enzymatic steps, the regulatory networks that control this pathway, quantitative data on enzyme kinetics, and detailed experimental protocols for the analysis of these compounds and the enzymes responsible for their creation. This document serves as a detailed resource for professionals seeking to understand and manipulate flavone biosynthesis for research and drug development purposes.
The Core Biosynthesis Pathway: From Phenylalanine to Apigenin
The biosynthesis of apigenin is a well-characterized extension of the general phenylpropanoid pathway. The journey begins with the amino acid L-phenylalanine and culminates in the formation of the flavone backbone through a series of enzymatic reactions.
The foundational steps, known as the general phenylpropanoid pathway, convert L-phenylalanine into p-coumaroyl-CoA.[1] This involves the sequential action of three key enzymes:
-
Phenylalanine Ammonia Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid.[1]
-
Cinnamic Acid 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates trans-cinnamic acid to produce p-coumaric acid.[1][2]
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming the crucial precursor p-coumaroyl-CoA.[1]
With p-coumaroyl-CoA available, the pathway enters the flavonoid-specific branch to synthesize the flavanone intermediate, naringenin.
-
Chalcone Synthase (CHS): As the first committed and often rate-limiting enzyme in flavonoid biosynthesis, CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from acetyl-CoA) to form naringenin chalcone.[3][4]
-
Chalcone Isomerase (CHI): This enzyme facilitates the stereospecific intramolecular cyclization of the unstable naringenin chalcone into its flavanone isomer, (2S)-naringenin.[5][6]
Naringenin is a critical branch-point intermediate in the flavonoid pathway.[3][4] To produce flavones, it is acted upon by Flavone Synthase (FNS).
-
Flavone Synthase (FNS): This enzyme catalyzes the desaturation of the C2-C3 bond in the C-ring of naringenin to form the double bond characteristic of flavones, yielding apigenin.[4][7] There are two distinct classes of FNS enzymes found in plants:
-
FNSI: A soluble Fe²⁺/2-oxoglutarate-dependent dioxygenase (2-OGDD), predominantly found in the Apiaceae family but also identified in other species like rice and maize.[7][8]
-
FNSII: A membrane-bound cytochrome P450-dependent monooxygenase (CYP93B subfamily) which is more widespread phylogenetically.[9][10] Most FNSII enzymes directly convert flavanones to flavones.[10]
-
The complete biosynthetic route from L-phenylalanine to apigenin is illustrated below.
Quantitative Data on Key Biosynthetic Enzymes
The efficiency and substrate preference of the biosynthetic enzymes determine the flux through the pathway and the profile of flavonoids produced. Kinetic parameters for key enzymes have been characterized in various plant species.
| Enzyme | Plant Source | Substrate | Km (µM) | Vmax or kcat | Notes |
| FNSII | Fortunella crassifolia (Kumquat) | Naringenin | 1.6 | 13.9 pkat/mg protein | Optimal activity at pH 7.5 and 35°C.[8] |
| FNSII | Fortunella crassifolia (Kumquat) | Isosakuranetin | 1.2 | 16.7 pkat/mg protein | Also converts isosakuranetin to acacetin.[8] |
| FNSI | Daucus carota (Carrot) | Naringenin | 45.3 ± 4.1 | 13.8 ± 0.4 nmol/min/mg | Optimal activity at pH 7.0 and 35°C.[11] |
| FNSI | Daucus carota (Carrot) | Eriodictyol | 10.9 ± 1.1 | 16.3 ± 0.5 nmol/min/mg | Higher affinity for eriodictyol to produce luteolin.[11] |
Regulation of the Flavone Biosynthesis Pathway
The production of flavones is tightly regulated at the transcriptional level to respond to developmental cues and environmental stresses. The expression of the structural genes (CHS, CHI, FNS, etc.) is primarily controlled by a conserved transcriptional complex known as the MBW complex.[12][13] This complex consists of three types of transcription factors:
-
R2R3-MYB proteins: These are key determinants of specificity, activating specific branches of the flavonoid pathway.[12] For flavonol and flavone biosynthesis, members of the MYB-B group are mainly involved.[12]
-
basic Helix-Loop-Helix (bHLH) proteins: These act as co-activators, forming a heterodimer with MYB proteins.[12]
-
WD40-repeat (WDR) proteins: These proteins are thought to act as a scaffold, stabilizing the interaction between the MYB and bHLH components to form the active MBW complex.[12]
This regulatory mechanism allows for the coordinated expression of pathway genes, enabling precise control over the production of flavones and other flavonoids.
Experimental Protocols
Flavonoid Extraction and Analysis from Plant Tissue
This protocol outlines a general method for the extraction and analysis of flavones from plant material using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Sample Preparation: Freeze-dry plant tissue and grind to a fine powder.
-
Extraction:
-
Suspend a known weight of powdered tissue (e.g., 100 mg) in an appropriate volume of extraction solvent (e.g., 2 mL of 70-80% aqueous methanol or ethanol).[14]
-
Vortex the mixture vigorously.
-
Perform ultrasonication for approximately 10-20 minutes to enhance extraction efficiency.[11]
-
Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pellet cell debris.[11]
-
Collect the supernatant and filter it through a 0.22 or 0.45 µm syringe filter before analysis.[11]
-
-
HPLC Analysis:
-
System: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector and a reverse-phase C18 column is typically used.[11][15]
-
Mobile Phase: A common mobile phase consists of two solvents: (A) an aqueous solution with a small amount of acid, such as 0.1% formic acid, and (B) an organic solvent like methanol or acetonitrile.[11]
-
Gradient Elution: A typical gradient program might be: 0–20 min, 30–80% B; 20–25 min, 80–100% B; 25–32 min, 100–30% B.[11] The flow rate is generally maintained around 0.8-1.0 mL/min.[11]
-
Detection: Flavones like apigenin show characteristic UV absorbance maxima. Detection is often performed at wavelengths between 300 and 350 nm.[16][17]
-
Quantification: Identification and quantification are achieved by comparing retention times and spectral data with authentic chemical standards.
-
In Vitro Flavone Synthase (FNS) Enzyme Assay
This protocol describes a method to determine the activity of FNS enzymes (both FNSI and FNSII types) using recombinant protein.
Methodology:
-
Enzyme Preparation:
-
FNSI (soluble): Express the recombinant FNSI protein in E. coli and purify it. The assay can be performed with the purified enzyme or a crude cell lysate.
-
FNSII (microsomal): Express the recombinant FNSII protein in an appropriate system like yeast (Saccharomyces cerevisiae). Prepare microsomal fractions from the transformed yeast cells, as FNSII is a membrane-bound protein.[18]
-
-
Reaction Mixture: The components of the reaction mixture depend on the FNS type.
-
For FNSI:
-
For FNSII:
-
-
Reaction Conditions:
-
Reaction Termination and Analysis:
-
Stop the reaction by adding an equal volume of methanol or ethyl acetate.[11]
-
Vortex, centrifuge to remove precipitated protein, and collect the supernatant.
-
Analyze the supernatant for product formation (apigenin) using HPLC as described in Protocol 4.1.
-
References
- 1. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review [mdpi.com]
- 4. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Functional Characterization of a Flavone Synthase That Participates in a Kumquat Flavone Metabolon [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Cytochrome P450 93G1 Is a Flavone Synthase II That Channels Flavanones to the Biosynthesis of Tricin O-Linked Conjugates in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical Characterization of a Flavone Synthase I from Daucus carota and its Application for Bioconversion of Flavanones to Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 16. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 17. azolifesciences.com [azolifesciences.com]
- 18. Investigation of Two Distinct Flavone Synthases for Plant-Specific Flavone Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5,4'-Dihydroxyflavone from Chalcone
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
5,4'-Dihydroxyflavone, commonly known as genistein, is a naturally occurring isoflavonoid with a wide range of documented biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Its therapeutic potential has made it a molecule of significant interest in the field of drug discovery and development. The synthesis of this compound is typically achieved through a two-step process commencing with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization to yield the final flavone structure. This document provides detailed protocols for the synthesis of this compound from its chalcone precursor, 2',4',4-trihydroxychalcone.
Principle of the Reaction
The synthesis of this compound from the corresponding chalcone involves an intramolecular oxidative cyclization. The process is initiated by the formation of the precursor, 2',4',4-trihydroxychalcone, through a base-catalyzed Claisen-Schmidt condensation between 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde. The subsequent step involves the oxidative cyclization of the 2'-hydroxychalcone intermediate. Reagents such as iodine in dimethyl sulfoxide (DMSO) are commonly employed to facilitate this transformation, leading to the formation of the flavone ring system.
Experimental Protocols
Part 1: Synthesis of 2',4',4-Trihydroxychalcone (Chalcone Intermediate)
This protocol details the base-catalyzed Claisen-Schmidt condensation for the synthesis of the chalcone precursor.
Materials:
-
2,4-dihydroxyacetophenone
-
4-hydroxybenzaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Deionized water
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 2,4-dihydroxyacetophenone and 1.0 equivalent of 4-hydroxybenzaldehyde in a minimal amount of ethanol or methanol with stirring.
-
In a separate beaker, prepare a 50% aqueous solution of sodium hydroxide or potassium hydroxide.
-
Slowly add the basic solution dropwise to the stirred solution of the acetophenone and benzaldehyde at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture to a pH of approximately 2-3 by the slow addition of 10% hydrochloric acid. This will cause the chalcone to precipitate.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
The crude 2',4',4-trihydroxychalcone can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
-
Dry the purified product under vacuum.
Part 2: Synthesis of this compound from 2',4',4-Trihydroxychalcone
This protocol describes the oxidative cyclization of the chalcone intermediate to the final flavone product.
Materials:
-
2',4',4-trihydroxychalcone (from Part 1)
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Standard laboratory glassware for heating under reflux
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the purified 2',4',4-trihydroxychalcone (1.0 equivalent) in anhydrous dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of iodine (approximately 0.1 equivalents) to the solution.
-
Heat the reaction mixture to 120-130 °C and maintain it at this temperature for 2-4 hours, with stirring. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold water.
-
To remove the excess iodine, add a 10% aqueous solution of sodium thiosulfate until the brown color of the iodine disappears.
-
The precipitated solid is the crude this compound. Collect the solid by vacuum filtration.
-
Wash the precipitate with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.
-
Dry the final product under vacuum.
Data Presentation
| Parameter | 2',4',4-Trihydroxychalcone | This compound |
| Molecular Formula | C₁₅H₁₂O₄ | C₁₅H₁₀O₄ |
| Molecular Weight | 256.25 g/mol | 254.24 g/mol |
| Typical Yield | 60-80% | 70-85% |
| Appearance | Yellow to orange solid | Pale yellow to white solid |
| Melting Point | Varies based on purity | Approximately 301-303 °C |
Note: Yields are dependent on reaction scale and purification efficiency.
Mandatory Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Application Note: HPLC Method for the Quantification of 5,4'-Dihydroxyflavone
Introduction
5,4'-Dihydroxyflavone is a flavonoid compound found in various plant species and is of significant interest to researchers in phytochemistry, pharmacology, and drug development due to its potential biological activities. Accurate and precise quantification of this flavone in matrices such as plant extracts, biological fluids, or pharmaceutical formulations is essential for quality control, standardization, and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the reliable quantification of this compound.
Principle
The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A nonpolar stationary phase (C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound is retained on the column and then eluted by a gradient of organic solvent. Quantification is achieved by measuring the absorbance of the analyte using a UV-Vis detector and comparing the peak area to a calibration curve constructed from known concentrations of a reference standard.
Quantitative Data Summary
The following tables summarize the chromatographic conditions and typical method validation parameters for the quantification of this compound.
Table 1: Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min, 10% B; 2-15 min, 10-80% B; 15-18 min, 80% B; 18-20 min, 10% B |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL[1] |
| Detection Wavelength | 270 nm[3] |
| Run Time | 25 minutes (including re-equilibration) |
Table 2: Method Validation Parameters
| Parameter | Specification |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999[4] |
| Limit of Detection (LOD) | 0.15 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.45 µg/mL[3] |
| Accuracy (% Recovery) | 95.0% - 105.0%[1] |
| Precision (RSD%) | |
| Intra-day (n=6) | ≤ 2.0%[3] |
| Inter-day (n=6) | ≤ 3.0%[5] |
| Specificity | No interference from blank/placebo at the retention time of the analyte[5] |
Detailed Experimental Protocol
1.0 Objective To provide a detailed procedure for the quantitative determination of this compound in a sample matrix using RP-HPLC with UV detection.
2.0 Scope This protocol is applicable to researchers, scientists, and drug development professionals for the analysis of this compound in various samples, particularly plant extracts.
3.0 Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Analytical balance (4-decimal place).
-
Ultrasonic bath.
-
Centrifuge.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringes and 0.22 µm or 0.45 µm syringe filters (PTFE or Nylon).
-
HPLC vials.
4.0 Reagents and Standards
-
This compound reference standard (purity ≥ 98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (Analytical grade).
-
Deionized water (18.2 MΩ·cm).
5.0 Preparation of Solutions
-
5.1 Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of deionized water. Mix well and degas.
-
Mobile Phase B: Use HPLC grade acetonitrile. Degas before use.
-
-
5.2 Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
-
5.3 Calibration Standards:
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
6.0 Sample Preparation (Example for Plant Material)
-
6.1 Extraction:
-
Accurately weigh approximately 1.0 g of the powdered, dried plant material into a centrifuge tube.
-
Add 20 mL of methanol.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.[6]
-
-
6.2 Centrifugation & Collection:
-
Centrifuge the mixture at 4000 rpm for 15 minutes.[6]
-
Carefully collect the supernatant.
-
-
6.3 Reconstitution:
-
If necessary, evaporate the supernatant to dryness under reduced pressure.
-
Reconstitute the dried extract with a known volume (e.g., 5 mL) of methanol.[6]
-
-
6.4 Filtration:
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.[6]
-
7.0 HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase composition at the initial gradient conditions until a stable baseline is achieved.
-
Inject 10 µL of the blank (methanol), followed by the calibration standards in increasing order of concentration.
-
Inject 10 µL of the prepared sample solutions.
-
Run the HPLC method as per the conditions specified in Table 1.
8.0 Data Analysis and Calculations
-
Calibration Curve: Plot a graph of the peak area of the this compound standard against its concentration (µg/mL). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantification: Determine the concentration of this compound in the injected sample solution (µg/mL) using the regression equation from the calibration curve.
-
Calculate Content: Calculate the final content of this compound in the original sample, accounting for all dilutions and the initial sample weight.
Content (mg/g) = (C × V × DF) / W
Where:
-
C = Concentration from the calibration curve (µg/mL)
-
V = Final volume of the reconstituted extract (mL)
-
DF = Dilution factor (if any)
-
W = Initial weight of the sample (g)
-
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea [mdpi.com]
- 6. benchchem.com [benchchem.com]
Application Note: Mass Spectrometry Fragmentation Analysis of 5,4'-Dihydroxyflavone for Research and Drug Development
Abstract
This application note provides a detailed protocol for the analysis of 5,4'-Dihydroxyflavone using Liquid Chromatography-Mass Spectrometry (LC-MS). It includes a comprehensive overview of the expected fragmentation pattern, a quantitative data summary of major fragment ions, and a step-by-step experimental protocol for researchers, scientists, and drug development professionals. A key feature of this document is a visual representation of the fragmentation pathway generated using the DOT language for clear illustration of the molecular dissociation.
Introduction
This compound is a flavonoid compound of significant interest in pharmaceutical and nutraceutical research due to its potential antioxidant, anti-inflammatory, and anti-cancer properties. Understanding its metabolic fate and identifying it in complex biological matrices requires sensitive and specific analytical techniques. Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful tool for the structural elucidation and quantification of such compounds. The fragmentation pattern of a molecule in the mass spectrometer is a unique fingerprint that allows for its unambiguous identification. This note details the characteristic fragmentation of this compound.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of flavonoids in mass spectrometry is a well-studied process, typically involving retro-Diels-Alder (RDA) reactions, losses of small neutral molecules such as carbon monoxide (CO) and water (H₂O), and cleavage of the C-ring. For this compound, with a molecular weight of 254.24 g/mol , the protonated molecule [M+H]⁺ will have an m/z of 255.06. The fragmentation pattern is predicted based on established principles for flavones and data from its structural isomers.
The primary fragmentation pathways for protonated this compound are expected to be:
-
Retro-Diels-Alder (RDA) Fragmentation: This is a characteristic fragmentation mechanism for flavonoids, involving the cleavage of the C-ring. For this compound, this would result in two main fragment ions, denoted as ¹,³A⁺ and ¹,³B⁺, which provide information about the substitution on the A and B rings, respectively.
-
Neutral Losses: Sequential losses of small, stable molecules like carbon monoxide (CO) are common from the protonated molecular ion and subsequent fragment ions.
Quantitative Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound in positive ion mode ESI-MS/MS. The relative abundance is an estimate and can vary depending on the specific instrument conditions.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Formula | Neutral Loss | Predicted Relative Abundance |
| 255.06 | 153.02 | C₈H₅O₃⁺ | C₇H₅O | High |
| 255.06 | 121.03 | C₇H₅O₂⁺ | C₈H₅O₂ | Moderate |
| 255.06 | 227.07 | C₁₄H₇O₄⁺ | CO | Low |
| 153.02 | 125.02 | C₇H₅O₂⁺ | CO | Moderate |
Experimental Protocols
This section provides a general protocol for the analysis of this compound using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute the stock solution with methanol:water (1:1, v/v) to prepare working standards in the range of 1 ng/mL to 1000 ng/mL.
-
Biological Matrix (e.g., Plasma): To 100 µL of plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at 13,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Data Acquisition: Full scan mode to identify the precursor ion and product ion scan mode to obtain the fragmentation pattern. For targeted quantification, use Multiple Reaction Monitoring (MRM).
Fragmentation Pathway Visualization
The following diagram illustrates the proposed fragmentation pathway of this compound.
Caption: Proposed fragmentation pathway of this compound.
Conclusion
This application note provides a foundational protocol for the mass spectrometric analysis of this compound. The detailed fragmentation data and experimental conditions will aid researchers in the identification and quantification of this compound in various matrices. The provided visualization of the fragmentation pathway offers a clear understanding of the dissociation process, which is crucial for structural confirmation. The methods described herein are adaptable and can be optimized for specific instrumentation and research applications.
Application Notes and Protocols for Testing the Anticancer Activity of 5,4'-Dihydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of protocols to evaluate the potential anticancer activity of the flavonoid 5,4'-Dihydroxyflavone. The methodologies outlined here cover essential in vitro assays to determine its cytotoxic effects, its influence on programmed cell death (apoptosis), its impact on cell cycle progression, and its potential to modulate key cancer-related signaling pathways.
While specific experimental data for this compound is evolving, the protocols described are standard methods for characterizing the anticancer properties of novel chemical entities. The data presented in the tables are illustrative and serve as a template for reporting experimental findings.
Assessment of Cytotoxicity
The initial step in evaluating the anticancer potential of this compound is to determine its cytotoxic effect on cancer cells. The MTT assay is a widely used colorimetric method for assessing cell viability.
Experimental Protocol: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.
Materials:
-
This compound
-
Cancer cell line (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value.
Data Presentation: Cytotoxicity of this compound
| Cancer Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 (Breast) | 48 | Hypothetical Value |
| A549 (Lung) | 48 | Hypothetical Value |
| HeLa (Cervical) | 48 | Hypothetical Value |
Evaluation of Apoptosis Induction
To determine if the cytotoxic effects of this compound are due to the induction of apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
Experimental Protocol: Annexin V/PI Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line
-
This compound
-
Complete culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 to 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Presentation: Apoptosis Induction by this compound
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Control | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound (IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Visualization: Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway potentially modulated by this compound.
Cell Cycle Analysis
To investigate whether this compound affects cell proliferation by altering the cell cycle, flow cytometry analysis of PI-stained cells is performed.
Experimental Protocol: Cell Cycle Analysis
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1]
Materials:
-
Cancer cell line
-
This compound
-
Complete culture medium
-
70% Ethanol (ice-cold)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing.[2] Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.[3]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer to measure the DNA content.
Data Presentation: Cell Cycle Distribution
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound (IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Visualization: Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using flow cytometry.
Investigation of Signaling Pathways by Western Blotting
To elucidate the molecular mechanisms underlying the anticancer effects of this compound, Western blotting can be used to examine its impact on key signaling proteins involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[4]
Experimental Protocol: Western Blotting
Objective: To assess the effect of this compound on the expression and phosphorylation status of key signaling proteins.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.[6]
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Data Presentation: Effect on Signaling Proteins
| Target Protein | Control (Relative Expression) | This compound (Relative Expression) |
| p-Akt/Akt | Hypothetical Value | Hypothetical Value |
| p-ERK/ERK | Hypothetical Value | Hypothetical Value |
| Bcl-2 | Hypothetical Value | Hypothetical Value |
| Bax | Hypothetical Value | Hypothetical Value |
| Cleaved Caspase-3 | Hypothetical Value | Hypothetical Value |
Visualization: PI3K/Akt Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7,8-Dihydroxyflavone alleviates apoptosis and inflammation induced by retinal ischemia-reperfusion injury via activating TrkB/Akt/NF-kB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzyme Inhibition Assays of Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention in biomedical research due to their wide range of biological activities. Among these, their ability to inhibit specific enzymes has been a key area of investigation for the development of novel therapeutic agents. Enzyme inhibition assays are fundamental tools for screening and characterizing the inhibitory potential of flavonoids against various enzymatic targets. This document provides detailed protocols for three common enzyme inhibition assays used for flavonoids: tyrosinase, xanthine oxidase, and α-glucosidase, along with data presentation guidelines and visual representations of relevant pathways and workflows.
Data Presentation: Summary of Flavonoid Inhibitory Activity
The inhibitory potential of flavonoids is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1] The following tables summarize the IC50 values of various flavonoids against tyrosinase, xanthine oxidase, and α-glucosidase.
| Flavonoid | IC50 (µM) vs. Tyrosinase | Reference |
| Quercetin | 44.38 ± 0.13 | [2] |
| Kaempferol | > 100 | [1] |
| Luteolin | Not specified | |
| Myricetin | Not specified | |
| Apigenin | Not specified | |
| 6-Prenylnaringenin | 38.1 (monophenolase), 77.2 (diphenolase) | [3] |
| Isoxanthohumol | 77.4 (monophenolase), 157.4 (diphenolase) | [3] |
| Baicalein | 9.44 | [4] |
| Wogonin | 52.46 | [4] |
| Kojic Acid (Control) | 16.80 ± 4.60 | [3] |
Table 1: Inhibitory Activity of Flavonoids against Tyrosinase.
| Flavonoid | IC50 (µM) vs. Xanthine Oxidase | Reference |
| Quercetin | 7.23 | [4] |
| Kaempferol | 2.12 | [5][6] |
| Luteolin | 2.51 | [5][6] |
| Myricetin | 1.45 | [5][6] |
| Apigenin | 2.1 | [1] |
| Chrysin | 2.1 | [1] |
| Isorhamnetin | 5.02 | [5][6] |
| Baicalein | 9.44 | [4] |
| Allopurinol (Control) | Not specified |
Table 2: Inhibitory Activity of Flavonoids against Xanthine Oxidase.
| Flavonoid | IC50 (µM) vs. α-Glucosidase | Reference |
| Quercetin | > 400 (rat intestinal) | [7] |
| Kaempferol | Not specified | |
| Luteolin | < 500 (porcine pancreatic) | [8] |
| Myricetin | < 500 (porcine pancreatic) | [8] |
| Apigenin | Not specified | |
| Naringenin | Not specified | |
| Eriodictyol | Stronger than acarbose | [9] |
| Acarbose (Control) | 1.65 (sucrase), 13.9 (maltase), 39.1 (isomaltase) | [7] |
Table 3: Inhibitory Activity of Flavonoids against α-Glucosidase.
Experimental Protocols
Tyrosinase Inhibition Assay Protocol
This protocol is designed to screen for and characterize the inhibitory activity of flavonoids against tyrosinase, a key enzyme in melanin synthesis.[10] The assay is based on the measurement of dopachrome formation from the oxidation of L-DOPA by tyrosinase.[11]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test flavonoids dissolved in a suitable solvent (e.g., DMSO)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test flavonoids and kojic acid in the appropriate solvent.
-
-
Assay in 96-well Plate:
-
In each well, add 40 µL of phosphate buffer, 20 µL of the test flavonoid solution (or solvent for control), and 20 µL of tyrosinase solution.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-492 nm) at time zero and then at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the flavonoid.
-
Determine the percentage of inhibition using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the flavonoid concentration to determine the IC50 value.
-
Xanthine Oxidase Inhibition Assay Protocol
This protocol measures the ability of flavonoids to inhibit xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[12][13] The assay is based on monitoring the formation of uric acid, which absorbs light at 290-295 nm.[14]
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Test flavonoids dissolved in a suitable solvent (e.g., DMSO)
-
Allopurinol (positive control)
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
96-well UV-transparent microplate or quartz cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of xanthine in phosphate buffer.
-
Prepare serial dilutions of the test flavonoids and allopurinol in the appropriate solvent.
-
-
Assay Setup:
-
In each well or cuvette, prepare a reaction mixture containing phosphate buffer, xanthine solution, and the desired concentration of the flavonoid (or solvent for control).
-
Include a blank for each sample concentration containing all components except xanthine oxidase.
-
-
Enzyme Reaction and Measurement:
-
Pre-incubate the assay mixtures at a constant temperature (e.g., 25°C or 37°C) for a few minutes.
-
Initiate the reaction by adding the xanthine oxidase solution.
-
Immediately monitor the increase in absorbance at 290 nm or 295 nm over a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each flavonoid concentration.
-
Determine the percentage of inhibition as described for the tyrosinase assay.
-
Plot the percentage of inhibition against the logarithm of the flavonoid concentration to determine the IC50 value.
-
α-Glucosidase Inhibition Assay Protocol
This protocol is used to evaluate the inhibitory effect of flavonoids on α-glucosidase, an enzyme involved in the breakdown of carbohydrates.[15][16] The assay utilizes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which is hydrolyzed by α-glucosidase to release p-nitrophenol, a yellow-colored product that can be measured spectrophotometrically.[17]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test flavonoids dissolved in a suitable solvent (e.g., DMSO)
-
Acarbose (positive control)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution to stop the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of the test flavonoids and acarbose in the appropriate solvent.
-
-
Assay in 96-well Plate:
-
Add a specific volume of the α-glucosidase enzyme solution to each well.
-
Add the different concentrations of the test flavonoids or acarbose to the respective wells. A control well should contain the enzyme and buffer without any inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-15 minutes).
-
-
Enzyme Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the pNPG substrate to all wells.
-
Incubate the plate at the same temperature for a specific duration (e.g., 20-30 minutes).
-
Stop the reaction by adding a sodium carbonate solution to each well.
-
Measure the absorbance of the yellow-colored p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each flavonoid concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Experimental Workflow
Caption: General workflow for an enzyme inhibition assay.
Signaling Pathways
Caption: Inhibition of melanin synthesis by flavonoids.
Caption: Inhibition of uric acid production by flavonoids.
Caption: Inhibition of glucose absorption by flavonoids.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Flavonoids as tyrosinase inhibitors in in silico and in vitro models: basic framework of SAR using a statistical modelling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of flavonoids on xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of xanthine oxidase by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of alpha-glucosidase and alpha-amylase by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavonoids as dual-target inhibitors against α-glucosidase and α-amylase: a systematic review of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Melanin Synthesis Pathways [skinwhiteningscience.com]
- 11. Tyrosinase inhibition activity | Nawah Scientific [nawah-scientific.com]
- 12. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 13. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. α-Glucosidases and α-1,4-glucan lyases: structures, functions, and physiological actions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell Permeability of 5,4'-Dihydroxyflavone
Introduction
5,4'-Dihydroxyflavone is a flavonoid compound known for a variety of biological activities, including antioxidant and anti-inflammatory properties.[1][2] Assessing its cell permeability is a critical step in drug discovery and development, as it determines the compound's ability to be absorbed by the body and reach its target site of action. The Caco-2 cell permeability assay is the industry gold standard for in vitro prediction of human intestinal absorption of drugs.[3][4][5][6] Caco-2 cells, a human colon adenocarcinoma cell line, form a differentiated and polarized monolayer that morphologically and functionally resembles the enterocytes of the small intestine.[4][7][8] This model allows for the study of both passive diffusion and active transport mechanisms.[3][7]
An alternative, higher-throughput method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which evaluates passive diffusion across a lipid-infused artificial membrane.[9][10][11] While PAMPA does not account for active transport, it serves as a valuable initial screen for passive permeability.[9][11] This document provides detailed protocols for both the Caco-2 bidirectional permeability assay and the PAMPA assay to characterize the permeability of this compound.
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol details the steps to measure the bidirectional transport of this compound across a Caco-2 cell monolayer to determine its apparent permeability (Papp) and efflux ratio.
Materials and Reagents
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Transwell permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Control compounds:
-
LC-MS/MS system for analysis
Caco-2 Cell Culture and Seeding
-
Cell Maintenance: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding on Transwells: Seed Caco-2 cells onto the apical side of Transwell inserts at a density of approximately 8 x 10⁴ cells/cm².[8]
-
Differentiation: Culture the cells for 19-21 days to allow for differentiation into a polarized monolayer.[3][8] Change the culture medium every 2-3 days.
Monolayer Integrity Assessment
-
Transepithelial Electrical Resistance (TEER): Before the assay, measure the TEER of the Caco-2 monolayer. Well-differentiated monolayers should exhibit TEER values typically between 300-500 Ω·cm².[3]
-
Lucifer Yellow Permeability: To confirm the integrity of the tight junctions, assess the permeability of the paracellular marker Lucifer Yellow. The Papp for Lucifer Yellow should be very low (<1.0 x 10⁻⁶ cm/s).
Bidirectional Transport Experiment
-
Prepare Dosing Solutions: Prepare a stock solution of this compound in DMSO and dilute it with pre-warmed HBSS (pH 7.4) to a final working concentration (e.g., 10 µM).[7] The final DMSO concentration should be ≤1%. Prepare dosing solutions for control compounds similarly.
-
Equilibration: Gently wash the cell monolayers twice with pre-warmed HBSS. Equilibrate the cells by adding fresh HBSS to both the apical (AP) and basolateral (BL) compartments and incubate for 20-30 minutes at 37°C.
-
Initiate Transport:
-
Apical to Basolateral (A→B) Transport: Remove the equilibration buffer. Add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
Basolateral to Apical (B→A) Transport: Remove the equilibration buffer. Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C on an orbital shaker for a defined period (e.g., 2 hours).[4][7]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analysis: Quantify the concentration of this compound and control compounds in all samples using a validated LC-MS/MS method.[5][6]
Data Analysis
-
Calculate Apparent Permeability (Papp): The Papp coefficient (in cm/s) is calculated using the following equation[4]: Papp = (dQ/dt) / (A * C₀) Where:
-
Calculate Efflux Ratio (ER): The efflux ratio is a measure of active transport out of the cell.[7] ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[3][4]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol describes a cell-free method to evaluate the passive permeability of this compound.
Materials and Reagents
-
PAMPA plate system (e.g., 96-well Donor and Acceptor plates)
-
Artificial membrane solution (e.g., 2% w/v dioleoylphosphatidylcholine in dodecane)[12]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound and control compounds
-
UV-Vis spectrophotometer or LC-MS/MS system
PAMPA Protocol
-
Prepare Acceptor Plate: Add PBS (pH 7.4) to the wells of the acceptor plate.
-
Coat Donor Plate: Carefully add a small volume (e.g., 5 µL) of the artificial membrane solution to the filter of each well on the donor plate.
-
Prepare Dosing Solutions: Prepare a solution of this compound and controls in PBS (pH 7.4) from a DMSO stock.
-
Add Dosing Solution: Add the dosing solutions to the wells of the coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 5 to 18 hours.[9][13]
-
Sample Collection and Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectrophotometry or LC-MS/MS.
Data Analysis
The permeability coefficient (Pe) for PAMPA is calculated similarly to the Papp value in the Caco-2 assay, taking into account the volumes of the donor and acceptor wells and incubation time.
Data Presentation
Quantitative results for this compound and control compounds should be summarized for clear comparison.
Table 1: Summary of Permeability Data (Hypothetical Values)
| Compound | Direction | Papp / Pe (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Recovery (%) | Permeability Class |
| This compound | A → B | 4.5 | 1.2 | 95% | Moderate |
| B → A | 5.4 | 92% | |||
| Propranolol (High Perm.) | A → B | 25.0 | 1.1 | 98% | High |
| B → A | 27.5 | 97% | |||
| Atenolol (Low Perm.) | A → B | 0.3 | 0.9 | 101% | Low |
| B → A | 0.27 | 99% | |||
| Talinolol (Efflux Substrate) | A → B | 1.5 | 8.0 | 93% | Low (due to efflux) |
| B → A | 12.0 | 91% | |||
| This compound (PAMPA) | N/A | 6.2 | N/A | 96% | Moderate-High |
-
Permeability Classification (based on Caco-2 Papp A→B):
-
Low: < 1.0 x 10⁻⁶ cm/s
-
Moderate: 1.0 - 10.0 x 10⁻⁶ cm/s
-
High: > 10.0 x 10⁻⁶ cm/s
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PAMPA | Evotec [evotec.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) | Bienta [bienta.net]
- 12. innpharmacotherapy.com [innpharmacotherapy.com]
- 13. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for the Use of 5,4'-Dihydroxyflavone as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the utilization of 5,4'-Dihydroxyflavone as a reference standard in chromatographic analyses. This compound, a member of the flavone subclass of flavonoids, is a valuable standard for the qualitative and quantitative analysis of complex mixtures, including natural product extracts and biological samples. Its distinct chemical structure and spectroscopic properties make it suitable for use in High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These application notes offer comprehensive methodologies for sample preparation, chromatographic separation, and detection, along with expected analytical performance data. The inclusion of standardized protocols and performance metrics aims to facilitate the accurate identification and quantification of this compound and related compounds in various research and drug development settings.
Introduction to this compound
This compound, also known as 4'-hydroxy-5-hydroxyflavone, is a naturally occurring flavone that has been identified in various plant species. As a member of the flavonoid family, it exhibits a range of biological activities and is often a target for phytochemical analysis and pharmacological studies. In the context of chromatography, its well-defined chemical structure and purity when obtained from commercial suppliers make it an ideal external or internal standard for the accurate quantification of other flavonoids or for method validation purposes.
Quantitative Data Summary
The following tables summarize the typical quantitative performance data for this compound when used as a standard in HPLC-UV/DAD and UPLC-MS/MS analyses. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: HPLC-UV/DAD Quantitative Data
| Parameter | Typical Value |
| Retention Time (t_R) | 5.0 - 7.0 min (on a C18 column) |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Wavelength of Max. Absorbance | 270 nm and 330 nm |
Table 2: UPLC-MS/MS Quantitative Data
| Parameter | Typical Value |
| Retention Time (t_R) | 2.5 - 4.0 min (on a C18 column) |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 ng/mL |
| Precursor Ion [M-H]⁻ | m/z 253.05 |
| Product Ions | m/z 133.0, 117.0 |
Experimental Protocols
Standard Stock Solution Preparation
-
Weighing: Accurately weigh approximately 10 mg of this compound standard.
-
Dissolving: Transfer the weighed standard to a 10 mL volumetric flask. Dissolve in methanol or dimethyl sulfoxide (DMSO).
-
Sonication: Sonicate the solution for 10 minutes to ensure complete dissolution.
-
Final Volume: Bring the solution to the final volume with the same solvent to achieve a stock concentration of 1 mg/mL.
-
Storage: Store the stock solution at -20°C in a light-protected container.
Preparation of Calibration Standards
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase or a solvent compatible with the analytical method. A typical concentration range for an HPLC-UV method would be 0.5, 1, 5, 10, 25, 50, and 100 µg/mL.
HPLC-UV/DAD Method Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-21 min: 80% to 20% B
-
21-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: DAD detection at 270 nm and 330 nm.
UPLC-MS/MS Method Protocol
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS Parameters (Negative Ion Mode):
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transition: 253.05 -> 133.0 (quantifier), 253.05 -> 117.0 (qualifier)
-
Visualization of Workflows and Pathways
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the general workflow for the quantitative analysis of a sample using this compound as an external standard.
Caption: Workflow for quantitative analysis using an external standard.
Representative Signaling Pathway for Flavonoids
Flavonoids, including this compound, are known to modulate various cellular signaling pathways. The diagram below represents a generalized PI3K/Akt/mTOR pathway, which is a common target for many flavonoids and plays a crucial role in cell survival, proliferation, and apoptosis.
Application of 5,4'-Dihydroxyflavone and Related Compounds in Neuroprotection Studies: A Guide for Researchers
Introduction
5,4'-Dihydroxyflavone, a member of the flavonoid family, and its structural analogs have emerged as promising candidates in the field of neuroprotection. These compounds exhibit a range of biological activities that combat the pathological processes underlying neurodegenerative diseases and acute brain injury. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the neuroprotective potential of this compound and the closely related, well-studied compound, 7,8-dihydroxyflavone (7,8-DHF). The focus is on practical methodologies for studying their effects in models of Alzheimer's disease, Parkinson's disease, and ischemic stroke.
Core Mechanisms of Neuroprotection
The neuroprotective effects of dihydroxyflavones are primarily attributed to their ability to modulate key signaling pathways involved in neuronal survival, antioxidant defense, and inflammation. A significant mechanism is the activation of the Tropomyosin receptor kinase B (TrkB), the receptor for brain-derived neurotrophic factor (BDNF).[1][2][3] BDNF signaling is crucial for neuronal survival, synaptic plasticity, and cognitive function, all of which are compromised in various neurological disorders.[2][3] 7,8-DHF, in particular, is a potent TrkB agonist that can cross the blood-brain barrier, making it a valuable tool for studying this pathway.[3][4]
Furthermore, these flavonoids demonstrate antioxidant properties by activating the Keap1/Nrf2 pathway.[5][6] This leads to the upregulation of antioxidant enzymes that protect neurons from oxidative stress, a common feature of neurodegeneration and ischemic injury.[5][6] Anti-inflammatory actions and the modulation of pathways related to apoptosis and protein aggregation, such as reducing α-synuclein accumulation in Parkinson's models, also contribute to their neuroprotective profile.[7][8][9]
Application in Neurodegenerative Disease Models
Alzheimer's Disease (AD)
In preclinical AD models, 7,8-DHF has been shown to rescue memory deficits, reduce amyloid-beta (Aβ) induced neurotoxicity, and restore synaptic function.[2][10][11] Studies in 5XFAD transgenic mice, a model for AD, have demonstrated that administration of 7,8-DHF can block the elevation of β-secretase enzyme (BACE1), which is involved in the generation of Aβ peptides.[11]
Quantitative Data from Alzheimer's Disease Models
| Experimental Model | Compound & Dosage | Key Findings | Reference |
| 5XFAD Transgenic Mice | 7,8-DHF (5 mg/kg, i.p., daily for 10 days) | Rescued memory deficits in Y-maze task; Restored TrkB signaling; Reduced BACE1 levels and Aβ40/42 levels in the brain. | [11] |
| SH-SY5Y cells expressing ΔK280 TauRD-DsRed | 7,8-DHF, Quercetin, Apigenin | Reduced Tau aggregation and oxidative stress; Improved neurite outgrowth. | [12] |
| LPS-induced memory-impaired mice | 5,7-dimethoxyflavone (DMF) and 5,7,4'-trimethoxyflavone (TMF) (10/20/40 mg/kg for 21 days) | Reduced Aβ, IL-1β, IL-6, and TNF-α levels; DMF increased BDNF levels.[13][14][15] | [13][14][15] |
Parkinson's Disease (PD)
In rodent models of Parkinson's disease, 7,8-DHF has been shown to protect dopaminergic neurons from toxin-induced degeneration, improve motor function, and reduce oxidative stress and inflammation in the substantia nigra.[1][7] It has also been found to suppress the expression of α-synuclein, a protein that aggregates in the brains of PD patients.[8]
Quantitative Data from Parkinson's Disease Models
| Experimental Model | Compound & Dosage | Key Findings | Reference |
| Rotenone-induced PD model in rats | 7,8-DHF (5 mg/kg, i.p., daily for 5 weeks) | Improved behavioral performance; Reduced dopaminergic neuron loss; Activated TrkB signaling; Reduced p-α-synuclein and p-tau. | [7] |
| MPTP-induced PD model in mice | 7,8-DHF (5 mg/kg, i.p., daily) | Ameliorated impaired motor functions; Reduced loss of dopaminergic neurons; Suppressed α-synuclein overexpression. | [8] |
Application in Ischemic Stroke Models
Dihydroxyflavones have also been investigated for their neuroprotective effects in models of ischemic stroke. They have been shown to reduce infarct volume, cerebral edema, and apoptosis in animal models of middle cerebral artery occlusion (MCAO).[16][17] The underlying mechanisms include antioxidant and anti-inflammatory effects.[16]
Quantitative Data from Ischemic Stroke Models
| Experimental Model | Compound & Dosage | Key Findings | Reference |
| Transient focal cerebral ischemia in rats (MCAO) | AP1 (a polyphenolic compound) (30 mg/kg i.p.) | Significantly reduced infarct volume, cerebral edema, and number of apoptotic cells. | [16] |
| Ischemia-reperfusion brain injury in rats | 7,8-DHF (10, 20, and 50 mg/kg, orally, daily for 14 days) | Upregulated Nrf2 and GPX-1 expression; Reduced malondialdehyde (MDA) levels. | [6] |
| In silico analysis | 7,8-DHF | Lower bond energy with PI3K compared to native ligand, suggesting potential to enhance HIF-1α expression. | [18] |
Experimental Protocols
In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol is adapted from studies assessing the protective effects of polyphenolic compounds on neuronal cells.[16]
-
Cell Culture: Culture Neuro-2a cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Plating: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat cells with varying concentrations of this compound (or other test compounds) for 1-2 hours. Include a vehicle control group.
-
Induction of Excitotoxicity: Add glutamate to the media to a final concentration of 5 mM and incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
In Vivo Neuroprotection in a Mouse Model of Parkinson's Disease (MPTP Model)
This protocol is based on studies investigating the neuroprotective effects of 7,8-DHF in an MPTP-induced mouse model of PD.[8]
-
Animals: Use male C57BL/6 mice, 8-10 weeks old.
-
MPTP Induction: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 30 mg/kg (i.p.) once daily for 5 consecutive days.
-
Compound Administration: Administer 7,8-DHF (5 mg/kg, i.p.) or vehicle once daily, starting from the first day of MPTP injection and continuing for a total of 14 days.
-
Behavioral Testing (Rotarod Test):
-
Acclimatize mice to the rotarod apparatus for 3 days prior to MPTP injection.
-
On day 14, test the motor coordination of the mice by placing them on the rotating rod with increasing speed.
-
Record the latency to fall for each mouse.
-
-
Immunohistochemistry:
-
At the end of the experiment, perfuse the mice with saline followed by 4% paraformaldehyde.
-
Collect the brains and prepare coronal sections of the substantia nigra and striatum.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize dopaminergic neurons.
-
Quantify the number of TH-positive neurons using stereological methods.
-
-
Western Blot Analysis:
-
Dissect the substantia nigra and striatum from fresh brain tissue.
-
Homogenize the tissue and extract proteins.
-
Perform Western blot analysis to measure the expression levels of proteins such as TH, TrkB, phospho-TrkB, and α-synuclein.
-
Signaling Pathway and Workflow Diagrams
Below are diagrams illustrating key signaling pathways and a typical experimental workflow for studying the neuroprotective effects of dihydroxyflavones.
Caption: Key neuroprotective signaling pathways activated by dihydroxyflavones.
Caption: A typical experimental workflow for neuroprotection studies.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. nbinno.com [nbinno.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. 7,8-Dihydroxyflavone Protects Nigrostriatal Dopaminergic Neurons from Rotenone-Induced Neurotoxicity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7,8-dihydroxyflavone Ameliorates Motor Deficits Via Suppressing α-synuclein Expression and Oxidative Stress in the MPTP-induced Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective Mechanisms of Flavonoids in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. 7,8-dihydroxyflavone, a small-molecule TrkB agonist, reverses memory deficits and BACE1 elevation in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]
- 13. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. From Preclinical Stroke Models to Humans: Polyphenols in the Prevention and Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rjptonline.org [rjptonline.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,4'-Dihydroxyflavone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 5,4'-Dihydroxyflavone. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key characterization data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing practical solutions to improve yield and purity.
| Question/Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or no yield of the desired 1,3-diketone in the Baker-Venkataraman rearrangement. | 1. Ineffective base: The chosen base may not be strong enough to deprotonate the α-carbon of the acetophenone derivative. 2. Presence of water: Moisture in the reaction can quench the base and hydrolyze the ester starting material.[1] 3. Low reaction temperature: The temperature may be insufficient for the rearrangement to occur efficiently.[1] | 1. Base Selection: Use a strong base such as potassium tert-butoxide, sodium hydride (NaH), or potassium hydroxide (KOH) in an appropriate solvent.[1] 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 3. Temperature Optimization: Gradually increase the reaction temperature. For less reactive substrates, refluxing in a solvent like pyridine may be necessary.[1] |
| Formation of multiple byproducts during the Allan-Robinson reaction. | 1. Incorrect stoichiometry: An improper ratio of the o-hydroxyaryl ketone to the aromatic anhydride can lead to side reactions. 2. Reaction temperature too high: Excessive heat can cause decomposition of starting materials or products. | 1. Stoichiometry Control: Use a slight excess of the aromatic anhydride and its corresponding sodium salt. 2. Temperature Management: Carefully control the reaction temperature, typically in the range of 170-180°C. |
| Incomplete cyclization of the 1,3-diketone to the flavone. | 1. Insufficiently acidic conditions: The acid catalyst may not be strong enough or used in a sufficient amount to promote dehydration and cyclization. 2. Short reaction time: The reaction may not have been allowed to proceed to completion. | 1. Acid Catalyst: Use a strong acid catalyst such as sulfuric acid in glacial acetic acid. 2. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Difficulty in purifying the final product. | 1. Presence of unreacted starting materials. 2. Formation of closely related side products. 3. Contamination with the solvent or base. | 1. Work-up Procedure: Perform an appropriate aqueous work-up to remove water-soluble impurities and unreacted reagents. Neutralize any remaining base carefully. 2. Chromatography: Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) for purification.[2] 3. Recrystallization: Recrystallize the purified product from a suitable solvent to obtain a highly pure solid. |
| Low yield in Suzuki-Miyaura coupling for flavone synthesis. | 1. Catalyst deactivation: The palladium catalyst may become inactive during the reaction. 2. Suboptimal reaction conditions: Incorrect choice of base, solvent, or temperature can negatively impact the yield.[3][4] | 1. Catalyst and Ligand Selection: Screen different palladium catalysts and phosphine ligands to find the optimal combination for your specific substrates.[4][5] 2. Condition Optimization: Systematically optimize the base, solvent, temperature, and reaction time using a Design of Experiments (DoE) approach for best results.[3][4][6] |
Experimental Protocols
The following are detailed methodologies for the key steps in the synthesis of this compound.
Method 1: Baker-Venkataraman Rearrangement and Cyclization
This is a widely used two-step method for the synthesis of flavones.[7][8]
Step 1: Synthesis of 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propane-1,3-dione (A 1,3-diketone intermediate)
-
Esterification: To a solution of 2',4'-dihydroxyacetophenone (1 equivalent) in anhydrous pyridine, add 4-acetoxybenzoyl chloride (1.1 equivalents) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-cold dilute hydrochloric acid to precipitate the ester.
-
Filter the precipitate, wash with water, and dry to obtain 2-acetyl-5-hydroxyphenyl 4-acetoxybenzoate.
-
Rearrangement: Dissolve the obtained ester in anhydrous pyridine and add powdered potassium hydroxide (3 equivalents).
-
Heat the mixture at 50-60°C for 3-4 hours, monitoring the reaction by TLC.[9]
-
After completion, cool the reaction mixture and pour it into ice-cold dilute hydrochloric acid.
-
The precipitated 1,3-diketone is filtered, washed with water, and dried.
Step 2: Cyclization to this compound
-
Dissolve the crude 1,3-diketone from the previous step in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 2-4 hours.
-
Monitor the completion of the reaction by TLC.
-
After cooling, pour the reaction mixture into ice water.
-
The precipitated this compound is filtered, washed with water until neutral, and dried.
-
Purify the crude product by column chromatography or recrystallization.
Purification and Characterization
Purification:
-
The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or methanol in dichloromethane as the eluent.[2]
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or methanol-water mixture.
Characterization Data:
| Property | Value | Reference |
| Appearance | Yellow solid | General observation for flavones |
| Melting Point | Not specifically reported, but similar flavones melt >200°C | General knowledge |
| ¹H NMR (DMSO-d₆, ppm) | δ 12.9 (s, 1H, 5-OH), 10.9 (s, 1H, 4'-OH), 8.1 (d, J=8.8 Hz, 2H, H-2', H-6'), 6.9 (d, J=8.8 Hz, 2H, H-3', H-5'), 6.8 (s, 1H, H-3), 6.5 (d, J=8.4 Hz, 1H, H-8), 6.3 (d, J=8.4 Hz, 1H, H-6) | [10] |
| ¹³C NMR (DMSO-d₆, ppm) | δ 182.5, 164.4, 161.5, 157.4, 161.2, 128.8, 121.5, 116.1, 105.4, 103.8, 98.9, 94.1 | [10] |
| IR (KBr, cm⁻¹) | ~3300-3100 (O-H stretching), ~1640 (C=O stretching), ~1610, 1580, 1500 (C=C aromatic stretching) | Expected values for flavones |
| UV-Vis (MeOH, λmax, nm) | ~270, ~330 | Expected values for flavones |
Visualizing the Synthesis Workflow
The following diagrams illustrate the key chemical transformations in the synthesis of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 5. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5,4'-Dihydroxyflavone by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 5,4'-dihydroxyflavone using recrystallization. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds. The principle is based on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures.[1] An ideal recrystallization solvent will dissolve a large amount of this compound at an elevated temperature but only a small amount at a lower temperature. As the hot, saturated solution cools, the solubility of the flavonoid decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).[1]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: A good solvent for recrystallization should:
-
Readily dissolve this compound at a high temperature but poorly at a low temperature.
-
Not react chemically with the flavonoid.[1]
-
Be sufficiently volatile to be easily removed from the purified crystals.[1]
-
Dissolve impurities well at all temperatures or not at all.
Based on the structure of this compound, polar organic solvents are generally suitable. Ethanol, methanol, acetone, and ethyl acetate are common choices for flavonoids. A mixture of solvents, such as ethanol-water or methanol-water, can also be effective. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Q3: What are the common challenges encountered during the recrystallization of flavonoids like this compound?
A3: Common challenges include:
-
Oiling out: The compound separates as a liquid instead of forming crystals. This can occur if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly.
-
No crystal formation: This may be due to using too much solvent, leading to a solution that is not supersaturated upon cooling.
-
Low recovery of purified crystals: This can result from using an excessive amount of solvent, premature crystallization during hot filtration, or washing the crystals with a solvent that is not cold.
-
Formation of very fine or impure crystals: Rapid cooling often leads to the formation of small crystals that may trap impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was added).- The solution has become supersaturated but requires nucleation to begin crystallization. | - Boil off some of the solvent to increase the concentration and allow the solution to cool again.- Scratch the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites.- Add a "seed crystal" of pure this compound to the cooled solution. |
| The compound "oils out" instead of crystallizing. | - The solution is cooling too rapidly.- The melting point of the impure compound is significantly lower than that of the pure compound.- The chosen solvent is not ideal. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try a different solvent or a mixed solvent system. |
| Crystals form too quickly and appear as a fine powder. | - The solution was cooled too quickly. | - Reheat the solution to redissolve the solid, and allow it to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process. |
| The yield of purified crystals is low. | - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent that was not sufficiently cold. | - Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals.- Ensure the funnel and receiving flask are pre-heated before hot filtration.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| The purified crystals are colored. | - Colored impurities are present and co-crystallized with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired compound. |
Experimental Protocol: Recrystallization of this compound
Disclaimer: This is a general protocol adapted for this compound based on standard recrystallization techniques for flavonoids. The optimal solvent and volumes should be determined experimentally.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound in a test tube.
-
Add a few drops of a potential solvent (e.g., ethanol, methanol, acetone, or an ethanol/water mixture) and observe the solubility at room temperature.
-
If the compound is insoluble or sparingly soluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot.
-
Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask on a hot plate and stirring continuously.
-
Add the minimum amount of hot solvent required to completely dissolve the solid.[2]
3. Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration.
-
Pre-heat a funnel and a clean receiving Erlenmeyer flask. Place a fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper quickly to remove the insoluble impurities.
4. Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[2]
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.
5. Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
6. Drying:
-
Allow the crystals to dry on the filter paper under vacuum for a few minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely or dry them in a desiccator.
7. Purity Assessment:
-
The purity of the recrystallized this compound can be assessed by measuring its melting point. Pure compounds typically have a sharp melting point range. The literature melting point for this compound is 239-240°C.[3]
Quantitative Data: Solubility of Dihydroxyflavones
| Compound | Solvent | Temperature | Solubility |
| This compound | DMSO | Not Specified | ≥ 155 mg/mL[3] |
| Water | Not Specified | < 0.1 mg/mL[3] | |
| 7,8-Dihydroxyflavone | Ethanol | Not Specified | ~1 mg/mL[4] |
| DMSO | Not Specified | ~10 mg/mL[4] | |
| Dimethyl formamide (DMF) | Not Specified | ~20 mg/mL[4] | |
| Aqueous Buffer (pH 7.2) | Not Specified | Sparingly soluble[4] |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Stability of 5,4'-Dihydroxyflavone in DMSO Solution
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability of 5,4'-Dihydroxyflavone in Dimethyl Sulfoxide (DMSO) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experimental results.
Troubleshooting Guide: Common Issues with this compound in DMSO
This guide addresses common problems encountered during the preparation, storage, and use of this compound solutions in DMSO.
Problem 1: Cloudiness or Precipitation in the Solution
Possible Cause 1: Incomplete Dissolution Ensure that the concentration of this compound does not exceed its solubility limit in DMSO. To aid dissolution, vortex the solution and use an ultrasonic bath. Gentle warming can also be applied, but care must be taken to avoid degradation.
Possible Cause 2: Poor Quality or "Wet" DMSO DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can significantly decrease the solubility of hydrophobic compounds like this compound. Always use anhydrous, high-purity DMSO from a freshly opened bottle and store it in a tightly sealed container in a dry environment.
Possible Cause 3: Precipitation upon Freeze-Thaw Cycles Repeated freeze-thaw cycles can lead to precipitation. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid this issue. If precipitation is observed after thawing, gently warm the solution and vortex until it is fully redissolved before use.
Problem 2: Decreased Biological Activity Over Time
Possible Cause 1: Degradation of this compound Flavonoids can be susceptible to degradation, particularly through oxidation. This process can be accelerated by exposure to light, elevated temperatures, and the presence of water in the DMSO. Store stock solutions at -20°C or -80°C and protect them from light.
Possible Cause 2: Repeated Freeze-Thaw Cycles Each freeze-thaw cycle can introduce moisture and increase the likelihood of degradation. Aliquoting the stock solution is the most effective way to mitigate this.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting stability issues with your this compound DMSO solution.
Caption: Troubleshooting workflow for this compound stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a this compound stock solution in DMSO?
For long-term storage, it is recommended to store the stock solution at -20°C or -80°C in tightly sealed, light-protected (amber) vials. Aliquoting into single-use volumes is crucial to minimize freeze-thaw cycles.
Q2: How long can I store a this compound solution in DMSO?
Q3: What factors can accelerate the degradation of this compound in DMSO?
Several factors can contribute to the degradation of flavonoids in DMSO:
-
Water Content: DMSO's hygroscopic nature means it can absorb water, which can promote hydrolysis and other degradation pathways.
-
Light Exposure: Flavonoids can be photosensitive, and exposure to UV or even ambient light can lead to degradation.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.
-
pH: Although DMSO is aprotic, residual water can influence the local pH, and extreme pH conditions in subsequent aqueous dilutions can cause rapid degradation. Flavonoids are generally less stable at neutral to alkaline pH.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
| Factor | Recommendation | Rationale |
| Solvent | Use high-purity, anhydrous DMSO. | Minimizes water content, reducing hydrolysis and precipitation. |
| Storage Temperature | Store at -20°C or -80°C. | Slows down the rate of chemical degradation. |
| Light Exposure | Store in amber vials or protect from light. | Prevents photodegradation. |
| Freeze-Thaw Cycles | Aliquot into single-use volumes. | Reduces moisture introduction and physical stress on the compound. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) for maximum stability. | Minimizes oxidative degradation. |
| Caption: Summary of factors affecting stability and recommended storage conditions. |
Q4: What are the likely degradation products of this compound?
The degradation of flavonoids can involve the opening of the heterocyclic C-ring, leading to the formation of chalcones or further breakdown into simpler phenolic acids. The presence of the 4'-hydroxyl group on the B-ring could be a site for oxidation.
Plausible Degradation Pathway
The following diagram illustrates a plausible degradation pathway for this compound, leading to the formation of smaller phenolic compounds.
Caption: Plausible degradation pathway of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 254.24 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh out 2.54 mg of this compound powder and place it in a sterile amber microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes.
-
Once the solution is clear, it is ready for use or for aliquoting and storage.
Protocol 2: General Stability Assessment of this compound in DMSO by HPLC-UV
This protocol provides a framework for determining the stability of this compound in DMSO under specific storage conditions. A forced degradation study can also be performed to identify potential degradation products.
Materials:
-
10 mM stock solution of this compound in DMSO
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (TFA) for mobile phase modification
Procedure:
1. Sample Preparation and Storage:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare several aliquots of the stock solution in amber vials.
-
Store the aliquots under the desired conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C, exposure to light).
-
Designate a t=0 sample to be analyzed immediately.
2. HPLC Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Dilute the sample to a suitable concentration for HPLC analysis (e.g., 100 µM) with the mobile phase.
-
Inject the sample into the HPLC system.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable gradient (e.g., 10% B to 90% B over 20 minutes) to ensure separation of the parent compound from any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of this compound (can be determined by a UV scan).
-
Column Temperature: 25°C
-
3. Data Analysis:
-
At each time point, quantify the peak area of the this compound peak.
-
Calculate the percentage of the compound remaining compared to the t=0 sample.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
4. Forced Degradation (Optional but Recommended):
-
To intentionally degrade the compound and identify potential degradation products, subject the stock solution to stress conditions:
-
Acidic: Add 1 M HCl and incubate at 60°C.
-
Basic: Add 1 M NaOH and incubate at 60°C.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal: Incubate at 60°C.
-
Photolytic: Expose to UV light.
-
-
Analyze the stressed samples by HPLC to observe the degradation profile. This helps in developing a stability-indicating method where all degradation products are well-separated from the parent peak.
Technical Support Center: Troubleshooting Peak Tailing of Flavonoids in Reverse-Phase HPLC
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak tailing issues encountered during the analysis of flavonoids using reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for flavonoid analysis?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends from the main peak.[1][2] This distortion is problematic because it can compromise the accuracy and reproducibility of quantification and reduce the resolution between closely eluting compounds.[1][3] An ideal chromatographic peak should be symmetrical, often described as a Gaussian peak.[1]
Q2: What are the most common causes of peak tailing when analyzing flavonoids with RP-HPLC?
The primary causes of peak tailing for flavonoids in RP-HPLC often stem from secondary interactions between the flavonoid molecules and the stationary phase. Key factors include:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based C18 columns can interact with the polar hydroxyl groups present in flavonoid structures. This creates a secondary retention mechanism that leads to peak tailing.[2][3][4]
-
Mobile Phase pH: The pH of the mobile phase is critical. If the pH is not optimal, flavonoids can exist in multiple ionized states, leading to broadened and tailing peaks.[1][4][5] Flavonoids are generally more stable and exhibit better peak shapes in acidic conditions.[4]
-
Metal Chelation: Flavonoids can chelate with metal ions (like iron or copper) that may be present in the sample, mobile phase, or HPLC system components (e.g., stainless steel tubing, frits).[6][7][8] This can lead to the formation of complexes with different chromatographic behavior, contributing to peak tailing.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in distorted peak shapes, including tailing.[4][9]
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased peak tailing.[4][6]
-
Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length, large-diameter tubing, or poorly made connections, can introduce "dead volume" where band broadening and peak tailing can occur.[1][4][6]
Troubleshooting Guide
This troubleshooting guide provides a step-by-step approach to identifying and resolving peak tailing issues with flavonoids.
Step 1: Initial System and Peak Diagnosis
The first step is to determine if the peak tailing is specific to your flavonoid analytes or a general system issue.
Question: Are all peaks in the chromatogram tailing, or only the flavonoid peaks?
-
If all peaks are tailing: The problem is likely systemic. Investigate potential extra-column volume by ensuring all tubing is as short and narrow in diameter as possible and that all fittings are secure.[4][6] A void at the column inlet can also cause general peak tailing.[9]
-
If only flavonoid peaks are tailing: The issue is likely due to specific chemical interactions between the flavonoids and the chromatographic system. Proceed to the following troubleshooting steps.
Step 2: Mobile Phase Optimization
Optimizing the mobile phase is often the most effective way to address peak tailing for flavonoids.
Question: What is the composition and pH of your mobile phase?
Flavonoids are sensitive to mobile phase pH. An inappropriate pH can lead to ionization and secondary interactions.
Recommended Actions & Parameters:
| Parameter | Recommended Range/Modifier | Rationale |
| Mobile Phase pH | 2.0 - 4.0 | Suppresses the ionization of residual silanol groups on the column, minimizing secondary interactions. Stabilizes the flavonoid structure.[4][9] |
| Acidic Modifier | 0.1% Formic Acid | A common and effective choice for maintaining a low and consistent pH, leading to improved peak shape.[4][9] |
| 0.05% - 0.1% Trifluoroacetic Acid (TFA) | A stronger ion-pairing agent that can be more effective in reducing tailing for particularly problematic basic compounds, though it can suppress MS signals.[4] |
Experimental Protocol: Mobile Phase Adjustment
-
Preparation: Prepare fresh mobile phases. For a starting point, use a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Equilibration: Thoroughly equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Injection: Inject a standard solution of the flavonoid of interest and observe the peak shape.
-
Evaluation: Compare the peak asymmetry to the chromatogram obtained with the previous mobile phase. A significant improvement in symmetry indicates that mobile phase pH was a primary contributor to the tailing.
Step 3: Column Evaluation and Selection
The HPLC column is a critical component influencing peak shape.
Question: What type of column are you using, and what is its history?
The choice of column and its condition are paramount for good chromatography.
Recommended Actions:
-
Use a High-Quality, End-Capped Column: Modern, high-purity silica columns that are well end-capped are designed to minimize the number of accessible silanol groups, thus reducing peak tailing for polar compounds like flavonoids.[1][2]
-
Column Cleaning: If the column has been used extensively, it may be contaminated with strongly retained compounds. Flush the column with a strong solvent, such as isopropanol, to remove these contaminants. Always follow the manufacturer's guidelines for column washing.
-
Column Replacement: If cleaning does not resolve the issue, the column's stationary phase may be degraded. Replace it with a new, equivalent column.[4]
Step 4: Sample and Injection Considerations
The way the sample is prepared and introduced to the system can impact peak shape.
Question: Have you considered the possibility of column overload or issues with the sample solvent?
Recommended Actions:
-
Check for Mass Overload: Dilute your sample (e.g., 10-fold and 100-fold) and re-inject it. If the peak shape improves with dilution, you are likely overloading the column.[4][9]
-
Injection Solvent: The solvent used to dissolve your sample should be as weak as, or weaker than, the initial mobile phase composition. Dissolving the sample in a strong solvent can cause peak distortion.[6][10]
Step 5: Addressing Metal Chelation
Question: Could metal chelation be contributing to the peak tailing?
Flavonoids are known to chelate metal ions, which can lead to peak distortion.[8][11]
Experimental Protocol: Diagnosing and Mitigating Metal Chelation
-
Introduce a Chelating Agent: Add a small concentration of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase (e.g., 0.1 mM).
-
Equilibrate and Inject: Equilibrate the column with the EDTA-containing mobile phase and inject your flavonoid standard.
-
Observe Peak Shape: If the peak tailing is significantly reduced or eliminated, metal chelation is a likely contributor to the problem.
-
System Passivation: If metal chelation is confirmed, consider passivating the HPLC system with a solution of EDTA to remove metal contaminants from the tubing and frits. Always consult your instrument's manual before performing such a procedure.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting flavonoid peak tailing.
Caption: A step-by-step workflow for diagnosing and resolving peak tailing of flavonoids in RP-HPLC.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. moravek.com [moravek.com]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving HPLC Resolution of Dihydroxyflavone Isomers
Welcome to the technical support center for the HPLC analysis of dihydroxyflavone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to resolve common challenges encountered during the chromatographic separation of these closely related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor resolution of dihydroxyflavone isomers in RP-HPLC?
Poor resolution between dihydroxyflavone isomers is a frequent challenge due to their similar chemical structures. The primary causes include:
-
Inappropriate Stationary Phase: The selected column may not provide sufficient selectivity for the isomers.
-
Suboptimal Mobile Phase Composition: The elution strength, organic modifier, and pH of the mobile phase are critical for achieving separation.
-
Isocratic Elution for Complex Mixtures: An isocratic method may not be suitable for separating isomers with different polarities.
-
Non-Optimal Temperature: Column temperature can significantly influence selectivity and, consequently, resolution.[1][2][3]
-
Poor Peak Shape: Broad or tailing peaks will inherently have poor resolution.
Q2: How does mobile phase composition affect the separation of dihydroxyflavone isomers?
The mobile phase is a critical factor in achieving the desired resolution.[4] Key components to consider are:
-
Organic Modifier: Acetonitrile often provides sharper peaks and lower viscosity compared to methanol. The choice of organic solvent can alter the selectivity of the separation.[4][5]
-
Aqueous Phase pH: Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the aqueous phase is highly recommended. This suppresses the ionization of the phenolic hydroxyl groups on the flavone structure, leading to sharper peaks and more reproducible retention times. A mobile phase pH in the range of 2.5-3.5 is a good starting point.[4][6]
-
Gradient Elution: For complex mixtures of isomers, a shallow gradient is often necessary to achieve adequate separation. A slow, gradual increase in the organic solvent concentration can significantly improve the resolution of closely eluting compounds.[4][7]
Q3: Can adjusting the column temperature improve the resolution of my dihydroxyflavone isomers?
Yes, adjusting the column temperature is a powerful tool for optimizing the separation of isomers. Temperature affects retention time, selectivity, and peak shape.[2]
-
Increased Temperature: Generally, higher temperatures (e.g., 40°C) decrease the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[1][2] For some flavonoid isomers, increasing the temperature has been shown to significantly improve resolution.[1]
-
Temperature Effects on Selectivity: Changes in temperature can alter the selectivity between isomers, potentially improving their separation.[2] Even small adjustments of a few degrees can have a noticeable impact.
Q4: What type of HPLC column is best suited for separating dihydroxyflavone isomers?
The choice of column is crucial for a successful separation. Here are some recommendations:
-
Reversed-Phase C18: A C18 column is the most common starting point for flavonoid analysis.[6][8]
-
Aryl-Based Stationary Phases: For aromatic compounds like flavonoids, stationary phases with phenyl groups can offer alternative selectivity through π-π interactions, potentially improving resolution.[9]
-
Chiral Stationary Phases (CSPs): If you are working with enantiomers of dihydroxyflavones, a chiral column is essential. Polysaccharide-based CSPs are commonly used for this purpose.[9][10][11]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Poor Resolution/Co-eluting Peaks | Mobile phase is too strong. | Decrease the percentage of the organic solvent in your mobile phase.[6] |
| Inappropriate stationary phase. | Consider a column with a different selectivity, such as a phenyl or a chiral column if applicable.[9] | |
| Isocratic elution is not providing enough separation power. | Switch to a shallow gradient elution. If already using a gradient, make the slope even shallower.[4] | |
| Column temperature is not optimal. | Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C) to see the effect on selectivity.[1][2] | |
| Broad Peaks | High injection volume or sample overload. | Reduce the injection volume or dilute the sample.[12] |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase whenever possible.[12][13] | |
| Extra-column volume. | Use shorter, narrower internal diameter tubing between the injector, column, and detector.[4][9] | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[4] | |
| Peak Tailing | Unwanted interactions with residual silanols on the column. | Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress silanol interactions.[6] |
| Column contamination. | Implement a regular column washing protocol.[9] | |
| Column void. | A void at the column inlet can cause peak distortion and may require column replacement.[9] | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase for each run and use a calibrated pH meter. Ensure thorough mixing.[4] |
| HPLC pump issues (air bubbles, faulty check valves). | Degas the mobile phase thoroughly. Purge the pump to remove any air bubbles.[14] | |
| Inadequate column equilibration. | Increase the column equilibration time before the first injection.[14] | |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[14] |
Quantitative Data Summary
Table 1: Effect of Column Temperature on the Resolution (Rs) of Flavonoid Isomers
| Isomer Set | Resolution (Rs) at 20°C | Resolution (Rs) at 30°C | Resolution (Rs) at 40°C |
| Luteolin Derivatives | 1.05 | - | 1.87 |
| Apigenin Derivatives | 10.83 | - | 10.30 |
| Quercetin Derivatives | 0.00 | 1.15 | 1.93 |
Data adapted from a study on flavonoid isomers, demonstrating the significant impact of temperature on resolution. A resolution value (Rs) of >1.5 is considered baseline separation.[1]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Dihydroxyflavone Isomer Separation
This protocol provides a starting point for developing a separation method for dihydroxyflavone isomers.
-
HPLC System and Column:
-
HPLC system with a gradient pump, autosampler, column oven, and a PDA or UV detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: Set to the maximum absorbance of your dihydroxyflavone isomers (e.g., 254 nm or 340 nm).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 10% B
-
5-40 min: 10-50% B (linear gradient)
-
40-45 min: 50-90% B (linear gradient)
-
45-50 min: 90% B (isocratic wash)
-
50.1-60 min: 10% B (re-equilibration)
-
-
-
Sample Preparation:
-
Dissolve the dihydroxyflavone isomer standard or sample in the initial mobile phase composition (90:10 Mobile Phase A:B).
-
Protocol 2: Chiral HPLC for Enantiomeric Separation of Dihydroxyflavones
This protocol is for the separation of enantiomeric dihydroxyflavone isomers.
-
HPLC System and Column:
-
HPLC system with an isocratic pump, autosampler, column oven, and a UV detector.
-
Column: Chiral stationary phase (e.g., Chiralcel OD-H or similar polysaccharide-based CSP), 250 x 4.6 mm, 5 µm.[9]
-
-
Mobile Phase Preparation:
-
A mixture of n-hexane and isopropanol. The exact ratio needs to be optimized. Start with a ratio of 90:10 (n-hexane:isopropanol).[9]
-
-
Chromatographic Conditions:
-
Optimization:
-
Gradually increase the percentage of isopropanol (e.g., to 20%, 30%) to observe the effect on resolution.[9]
-
Visualizations
Caption: A logical workflow for troubleshooting poor HPLC resolution.
References
- 1. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA [mdpi.com]
- 2. chromtech.com [chromtech.com]
- 3. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. postnova.com [postnova.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Synthesis of 5,4'-Dihydroxyflavone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5,4'-Dihydroxyflavone.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. Reagent Degradation: Starting materials or reagents may have degraded due to improper storage. Incorrect Stoichiometry: Molar ratios of reactants may be inaccurate. Presence of Water: Anhydrous conditions are critical for many steps, especially in the Baker-Venkataraman rearrangement. | Optimize Reaction Conditions: Increase reaction time and/or temperature. Monitor reaction progress using Thin Layer Chromatography (TLC). Verify Reagent Quality: Use freshly opened or properly stored reagents. Check the purity of starting materials. Recalculate and re-weigh reactants carefully. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Multiple Spots on TLC After Reaction | Formation of Byproducts: Side reactions may be occurring, leading to the formation of unintended products. Incomplete Cyclization: The intermediate chalcone or diketone may not have fully cyclized to the flavone. Starting Material Remaining: The reaction may not have gone to completion. | Identify Byproducts: Characterize the major spots by techniques like NMR or Mass Spectrometry if possible. Optimize Cyclization Step: If using a chalcone intermediate, ensure the cyclization conditions (e.g., acid or base catalyst, temperature) are optimal. For the Baker-Venkataraman rearrangement, ensure complete formation of the diketone before cyclization. Extend Reaction Time: Continue the reaction until TLC indicates the disappearance of the starting material. |
| Product is a Dark, Tarry Substance | Decomposition: The product or intermediates may be sensitive to high temperatures or prolonged reaction times, leading to decomposition. Oxidation: Phenolic hydroxyl groups are susceptible to oxidation, especially under basic conditions. | Reduce Reaction Temperature: Use the lowest effective temperature for the reaction. Shorten Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed. Use an Inert Atmosphere: Conduct the reaction under nitrogen or argon to minimize oxidation. |
| Difficulty in Purifying the Final Product | Co-eluting Impurities: Byproducts may have similar polarity to the desired product, making separation by column chromatography difficult. Poor Crystallization: The product may be reluctant to crystallize from common solvents. | Optimize Chromatography: Try different solvent systems for column chromatography. Consider using preparative High-Performance Liquid Chromatography (Prep-HPLC) for difficult separations. Experiment with Recrystallization Solvents: Test a range of solvents and solvent mixtures to find a suitable system for recrystallization. A common technique is to dissolve the crude product in a good solvent (e.g., ethanol, methanol) and then add a poor solvent (e.g., water, hexane) until turbidity is observed, followed by slow cooling.[1][2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most common synthetic routes are:
-
Baker-Venkataraman Rearrangement: This involves the reaction of a suitably protected 2-hydroxyacetophenone derivative (from phloroglucinol) with a p-hydroxybenzoyl chloride derivative, followed by rearrangement and cyclization.[4][5][6][7]
-
Allan-Robinson Reaction: This method involves the condensation of a 2-hydroxyaryl ketone (like 2',4',6'-trihydroxyacetophenone) with an aromatic anhydride (p-hydroxybenzoic anhydride) and its sodium salt.[8]
-
Synthesis via Chalcone Intermediate: This involves the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone derivative with a 4-hydroxybenzaldehyde derivative to form a 2',4',6',4-tetrahydroxychalcone, which is then cyclized to the flavone.[9][10]
Q2: What are the expected byproducts in the synthesis of this compound?
A2: The formation of byproducts is highly dependent on the chosen synthetic route and reaction conditions. Some potential byproducts include:
-
From Chalcone-based Synthesis:
-
Unreacted Chalcone: Incomplete cyclization can leave the starting 2',4',6',4-tetrahydroxychalcone in the final product mixture.
-
Aurones: Isomeric aurones can be formed as byproducts during the oxidative cyclization of the chalcone intermediate, especially under certain reaction conditions.[9]
-
Flavanones: Incomplete oxidation during cyclization can lead to the formation of the corresponding flavanone.[9]
-
-
From Baker-Venkataraman Rearrangement:
-
Incompletely Rearranged Ester: The initial O-acyl ester may not fully rearrange to the 1,3-diketone intermediate.
-
Side-products from Starting Materials: Self-condensation or other side reactions of the highly reactive phloroglucinol or p-hydroxybenzoyl derivatives can occur.
-
-
From Allan-Robinson Reaction:
-
Coumarins: If aliphatic anhydrides are present as impurities, coumarins can be formed as byproducts.
-
Partially Acylated Intermediates: Incomplete reaction can lead to the presence of partially acylated starting materials.
-
Q3: How can I effectively purify crude this compound?
A3: A multi-step purification strategy is often necessary.
-
Initial Work-up: After the reaction, a standard aqueous work-up is typically performed to remove inorganic salts and highly polar impurities.
-
Column Chromatography: This is a common method to separate the desired flavone from byproducts. A silica gel column is typically used with a gradient of solvents, often starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.[11]
-
Recrystallization: This is an excellent technique for final purification to obtain a highly pure crystalline product.[1][2][3] Common solvent systems for recrystallization of flavonoids include ethanol/water, methanol/water, or mixtures of ethyl acetate and hexane.[1][2]
Q4: What are the key analytical techniques to confirm the structure and purity of this compound?
A4: The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure of the synthesized flavone.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.
Experimental Protocols
Synthesis of this compound via Baker-Venkataraman Rearrangement (A General Procedure)
This protocol is a generalized representation and may require optimization based on specific laboratory conditions and available starting materials.
Step 1: Synthesis of 2-hydroxy-4,6-di(methoxymethoxy)acetophenone
-
To a solution of 2',4',6'-trihydroxyacetophenone in a suitable anhydrous solvent (e.g., dichloromethane), add a base (e.g., diisopropylethylamine).
-
Cool the mixture in an ice bath and add chloromethyl methyl ether (MOM-Cl) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous work-up and purify the product by column chromatography.
Step 2: Acylation with p-(methoxymethoxy)benzoyl chloride
-
Dissolve the protected acetophenone from Step 1 in anhydrous pyridine.
-
Add p-(methoxymethoxy)benzoyl chloride and stir the reaction at room temperature until completion.
-
Perform an aqueous work-up to isolate the acylated product.
Step 3: Baker-Venkataraman Rearrangement
-
Dissolve the acylated product from Step 2 in anhydrous pyridine and add powdered potassium hydroxide.
-
Heat the mixture with stirring. The progress of the rearrangement to the 1,3-diketone can be monitored by TLC.
-
After completion, acidify the reaction mixture and extract the product.
Step 4: Cyclization and Deprotection
-
Dissolve the 1,3-diketone from Step 3 in a mixture of glacial acetic acid and a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid).
-
Reflux the mixture to effect cyclization and deprotection of the MOM groups.
-
Cool the reaction mixture, pour it into ice water, and collect the precipitated crude this compound by filtration.
-
Purify the crude product by column chromatography and/or recrystallization.
Visualizations
Caption: Common byproducts in this compound synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Purification [chem.rochester.edu]
- 3. How To [chem.rochester.edu]
- 4. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 6. Synthesis of dibenzoylmethanes as intermediates for flavone synthesis by a modified Baker-Venkataraman rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Preventing degradation of 5,4'-Dihydroxyflavone during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 5,4'-Dihydroxyflavone during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The stability of this compound, like other flavonoids, is primarily affected by exposure to light, high temperatures, oxygen, and non-optimal pH conditions. These factors can lead to oxidation, hydrolysis, and other degradation pathways, resulting in a loss of potency and the formation of impurities.
Q2: What are the ideal storage conditions for this compound in its solid form?
A2: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. Recommended storage temperatures are typically between 2°C and 8°C. For extended periods, storage at -20°C is also a viable option to minimize degradation.
Q3: How should I store solutions of this compound?
A3: Solutions of this compound are more susceptible to degradation than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored in tightly sealed vials, protected from light, and kept at low temperatures (2-8°C). The choice of solvent can also impact stability; for instance, aqueous solutions, especially at neutral to alkaline pH, can be prone to degradation. It is advisable not to store aqueous solutions for more than one day.[1]
Q4: What is the expected shelf-life of this compound?
A4: The shelf-life of this compound is highly dependent on storage conditions. When stored as a solid under ideal conditions (cool, dark, and dry), it can be stable for several years. However, once in solution, its stability is significantly reduced. It is crucial to perform regular quality control checks to ensure the integrity of the compound.
Q5: Are there any known incompatibilities with common excipients or solvents?
A5: While specific compatibility data for this compound is limited, flavonoids, in general, can interact with certain excipients. For instance, alkaline excipients can promote degradation. It is advisable to conduct compatibility studies with your specific formulation.[2][3][4] Common solvents like DMSO, ethanol, and methanol are generally suitable for dissolving this compound, but the stability in these solvents over time should be evaluated for your specific experimental conditions.
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Experimental Results
| Possible Cause | Troubleshooting Steps |
| Degradation of stock solution | - Prepare fresh solutions for each experiment. - If storing solutions, protect them from light and store at 2-8°C for no longer than 24 hours. - Use a stability-indicating analytical method, such as HPLC, to check the purity of the solution before use. |
| Improper storage of solid compound | - Ensure the solid is stored in a tightly sealed container in a refrigerator (2-8°C) or freezer (-20°C). - Protect from light and moisture. - Perform a purity check on the solid material if it has been stored for an extended period or under suboptimal conditions. |
| pH-mediated degradation | - Be mindful of the pH of your experimental buffers. Flavonoids can be unstable at neutral to alkaline pH. - If possible, maintain a slightly acidic pH to improve stability. |
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
| Possible Cause | Troubleshooting Steps |
| Forced degradation during sample preparation | - Minimize the exposure of the sample to high temperatures, strong light, and oxygen during preparation. - Use degassed solvents for sample preparation and HPLC mobile phase. |
| Oxidative degradation | - Purge stock solutions and experimental buffers with an inert gas (e.g., nitrogen or argon) to minimize dissolved oxygen. - Consider the addition of an antioxidant, ensuring it does not interfere with your experiment. |
| Hydrolysis | - Avoid prolonged exposure to highly acidic or basic conditions. - If working with aqueous solutions, prepare them immediately before use. |
Quantitative Data on Flavonoid Stability
Table 1: Thermal Degradation of Selected Flavonoids
| Flavonoid | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) |
| Anthocyanins | 80 | 7.2 hours | 0.16 x 10⁻³ min⁻¹ |
| 180 | 0.23 hours | 4.85 x 10⁻² min⁻¹ | |
| Cyanidin-3-glucoside | 80 | 45.69 min | 2.2 x 10⁻² min⁻¹ |
| 120 | - | 8.5 x 10⁻² min⁻¹ | |
| Quercetin-3-glucoside | 80 | - | 1.5 x 10⁻² min⁻¹ |
| 120 | - | 2.6 x 10⁻² min⁻¹ |
Data adapted from studies on anthocyanin and sour cherry extracts.[5][6]
Table 2: General Conditions for Forced Degradation Studies
| Stress Condition | Typical Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 2 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 80°C for 48 hours |
| Photodegradation | Exposure to UV light (254 nm) and visible light |
These are general starting points and should be optimized for this compound to achieve 5-20% degradation.[7][8]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Flavonoid Analysis
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient elution is typically used for flavonoids.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
Start with a high percentage of Solvent A (e.g., 90%) and gradually increase the percentage of Solvent B over 20-30 minutes. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: Hold at 90% B
-
35-40 min: Return to 10% B for re-equilibration.
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance (λmax) for this compound. A photodiode array (PDA) detector is recommended to monitor for peak purity and the appearance of degradation products with different spectral properties.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of the analytical method.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for a predetermined time (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for shorter time intervals (e.g., 30 min, 1, 2, 4 hours) due to the higher reactivity of flavonoids in basic conditions.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature, protected from light, for various time points (e.g., 2, 6, 12, 24 hours).
-
Dilute the samples with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid powder of this compound in an oven at a high temperature (e.g., 80°C) for a set period (e.g., 24, 48, 72 hours).
-
Also, expose a solution of the compound to the same thermal stress.
-
At each time point, prepare samples for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light (e.g., in a photostability chamber).
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze samples at various time points (e.g., 6, 12, 24 hours).
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method. The goal is to achieve a 5-20% degradation of the parent compound to ensure that the method can detect and resolve the degradation products.
Signaling Pathways and Experimental Workflows
Dihydroxyflavones, such as the structurally similar 7,8-dihydroxyflavone, have been shown to exert their biological effects by modulating key cellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[10][11][12]
Caption: PI3K/Akt signaling pathway activated by this compound.
Caption: MAPK/ERK signaling pathway modulated by this compound.
Caption: Experimental workflow for stability testing of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality | MDPI [mdpi.com]
- 6. ftb.com.hr [ftb.com.hr]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. sgs.com [sgs.com]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of 5,4'-Dihydroxyflavone in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,4'-Dihydroxyflavone. Our goal is to help you overcome common solubility challenges and ensure the success of your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture?
This compound is a flavonoid compound known for its potential biological activities, including antioxidant and anti-inflammatory effects.[1] Like many flavonoids, it possesses a hydrophobic polyphenolic structure, leading to limited solubility in aqueous solutions like cell culture media, but good solubility in organic solvents.[1] This poor aqueous solubility often leads to precipitation when the compound is introduced into the cell culture medium, which can cause inconsistent and unreliable experimental results.
Q2: What is the best solvent to prepare a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It has a high capacity for dissolving this compound.
Q3: What is the solubility of this compound in DMSO?
The solubility of this compound in DMSO is ≥ 155 mg/mL.
Q4: I'm observing precipitation after adding my this compound stock solution to the cell culture medium. What is causing this?
Precipitation of this compound in your cell culture medium is likely due to its low aqueous solubility. When a concentrated stock solution (typically in DMSO) is diluted into the aqueous environment of the culture medium, the concentration of the flavonoid may exceed its solubility limit, causing it to fall out of solution. Other contributing factors can include:
-
Final Concentration: The desired final concentration of the flavonoid in the medium may be too high.
-
DMSO Concentration: A high final concentration of DMSO in the medium can be toxic to cells, but too low a concentration may not be sufficient to keep the flavonoid in solution.
-
Temperature: Adding a cold stock solution to warmer medium can sometimes induce precipitation.
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components of the culture medium can affect solubility.[2]
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. General guidelines are:
-
Ideal: ≤ 0.1% (v/v)
-
Acceptable for many cell lines: Up to 0.5% (v/v)
It is crucial to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.
Troubleshooting Guides
Problem: Precipitate forms immediately upon adding this compound stock to the cell culture medium.
Solution Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Detailed Steps:
-
Reduce Final Concentration: Your target concentration may be above the solubility limit of this compound in the complex environment of the cell culture medium. Try a lower final concentration.
-
Optimize Dilution Method: Instead of adding the concentrated DMSO stock directly to the final volume of medium, perform serial dilutions. This gradual reduction in DMSO concentration can help maintain solubility.
-
Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the flavonoid solution. Adding a compound to a warmer solution can sometimes improve solubility.
-
Use a Solubility Enhancer: If precipitation persists, consider using a solubility-enhancing agent like β-cyclodextrin. Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.
Problem: The this compound solution is clear initially but a precipitate forms over time during incubation.
Solution Workflow:
Caption: Troubleshooting workflow for delayed precipitation.
Detailed Steps:
-
Media Stability Test: Incubate a solution of this compound in your cell culture medium (without cells) under the same conditions as your experiment. This will help determine if the compound is degrading or precipitating over time in the medium itself.
-
Impact of Serum: Serum proteins can sometimes bind to small molecules, affecting their solubility and stability. Compare the stability of your compound in serum-free versus serum-containing medium.
-
Monitor pH: Cellular metabolism can cause a shift in the pH of the culture medium over time, which could potentially affect the solubility of your compound.
-
Fresh Preparations: To ensure consistency, it is always best practice to prepare fresh working solutions of this compound immediately before each experiment.
Data Presentation
Table 1: Solubility of this compound and a Structurally Similar Flavonoid
| Compound | Solvent | Solubility |
| This compound | DMSO | ≥ 155 mg/mL |
| 7,8-Dihydroxyflavone | Ethanol | ~1 mg/mL |
| DMSO | ~10 mg/mL | |
| Dimethyl formamide (DMF) | ~20 mg/mL |
Data for 7,8-Dihydroxyflavone is provided for reference as a structurally similar dihydroxyflavone isomer.
Table 2: Recommended DMSO Concentrations for Cell Culture
| Condition | Final DMSO Concentration (v/v) | Notes |
| Ideal | ≤ 0.1% | Recommended for sensitive cell lines and long-term experiments. |
| Acceptable | 0.1% - 0.5% | Generally well-tolerated by many robust cell lines. |
| Caution | > 0.5% | May cause cytotoxicity; requires careful validation with vehicle controls. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 254.24 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required mass:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
For 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 254.24 g/mol x 1000 = 2.54 mg
-
-
Weigh the compound: Accurately weigh 2.54 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of sterile DMSO to the tube.
-
Ensure complete dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, you can use gentle warming in a 37°C water bath or sonication to aid dissolution.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Determine the final desired concentration of this compound and the maximum allowable final DMSO concentration for your experiment.
-
Perform serial dilutions (recommended):
-
To prepare a 10 µM working solution from a 10 mM stock (a 1:1000 dilution) with a final DMSO concentration of 0.1%:
-
Prepare an intermediate dilution: Add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium (This is a 1:100 dilution, resulting in a 100 µM solution with 1% DMSO).
-
Prepare the final working solution: Add 100 µL of the 100 µM intermediate dilution to 900 µL of pre-warmed medium (This is a 1:10 dilution, resulting in the final 10 µM solution with 0.1% DMSO).
-
-
-
Direct Dilution (for lower concentrations):
-
To prepare a 1 µM working solution from a 10 mM stock (a 1:10,000 dilution) with a final DMSO concentration of 0.01%:
-
Add 1 µL of the 10 mM stock solution to 10 mL of pre-warmed cell culture medium.
-
-
-
Mix thoroughly: Immediately after adding the flavonoid solution to the medium, mix gently by pipetting up and down or by inverting the tube to ensure a homogenous solution and prevent localized high concentrations that could lead to precipitation.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your highest treatment concentration.
Mandatory Visualizations
Potential Signaling Pathways Modulated by this compound
While direct studies on this compound are limited, based on the known effects of structurally similar flavonoids like apigenin, it is plausible that it may influence the following key signaling pathways involved in cell proliferation, survival, and inflammation.
References
Minimizing ion suppression in LC-MS analysis of 5,4'-Dihydroxyflavone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression and optimizing the LC-MS analysis of 5,4'-Dihydroxyflavone (also known as chrysin).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the LC-MS analysis of this compound.
Scenario 1: Low Signal Intensity or Complete Signal Loss in Matrix Samples Compared to Neat Standards
Question: My this compound signal is significantly lower or absent when I analyze plasma samples compared to the pure standard. What is causing this and how can I fix it?
Answer:
This is a classic indication of ion suppression , where components in your sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source. Here’s a step-by-step guide to troubleshoot and mitigate this issue:
Step 1: Confirm Ion Suppression
A post-column infusion experiment can confirm if ion suppression is the culprit.
-
Experimental Protocol: Post-Column Infusion Analysis
-
Prepare a standard solution of this compound in your mobile phase.
-
Infuse this solution at a constant flow rate into the MS source, post-column, using a syringe pump and a T-fitting.
-
Inject a blank, extracted matrix sample (e.g., plasma without the analyte) onto the LC column.
-
Monitor the signal of this compound. A drop in the baseline signal at specific retention times indicates the elution of interfering matrix components that are causing ion suppression.
-
Step 2: Enhance Sample Preparation
The most effective way to combat ion suppression is to remove interfering matrix components before the sample is injected into the LC-MS system.[1]
-
Liquid-Liquid Extraction (LLE): This technique is effective for separating this compound from many matrix components. A validated method for chrysin in rat plasma utilized LLE with diethyl ether.[2][3]
-
Protocol: Liquid-Liquid Extraction of this compound from Plasma
-
To 100 µL of plasma, add a suitable internal standard.
-
Add 1 mL of diethyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
-
-
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE by using a solid sorbent to selectively retain and elute the analyte. For flavonoids, a reversed-phase (C18) or a mixed-mode cation exchange sorbent can be effective.
-
Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing phospholipids, a major cause of ion suppression.[4] If using PPT, consider phospholipid removal plates or subsequent clean-up steps.
Step 3: Optimize Chromatographic Conditions
If ion suppression persists after improving sample preparation, chromatographic modifications can help separate this compound from the interfering compounds.
-
Gradient Modification: Adjust the mobile phase gradient to increase the separation between your analyte and the suppression zone identified in the post-column infusion experiment.
-
Column Chemistry: If using a standard C18 column, consider switching to a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for flavonoids and matrix components.
-
Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting species.[5][6]
Step 4: Adjust Mass Spectrometer Settings
-
Ionization Source: Electrospray ionization (ESI) is commonly used for flavonoids.[2][3] If severe ion suppression is observed, and your instrument allows, consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[6]
-
Ion Polarity: this compound can be analyzed in both positive and negative ion mode. One mode may be less prone to interferences from the specific matrix components in your sample. A validated method for chrysin used positive ion mode.[2][3]
Below is a troubleshooting workflow to guide you through this process:
Frequently Asked Questions (FAQs)
Q1: What are the typical LC-MS parameters for the analysis of this compound?
A1: Based on a validated method for chrysin (5,7-dihydroxyflavone), a structural isomer of this compound, the following parameters can be a good starting point:[2][3]
| Parameter | Recommended Condition |
| LC Column | C18 (e.g., ACQUITY UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | A suitable gradient to ensure separation from matrix components. |
| Flow Rate | Dependent on column dimensions (e.g., 0.3 mL/min for a 2.1 mm ID column). |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Q2: What are the expected MRM transitions for this compound?
A2: The precursor ion for this compound (molecular weight 254.24 g/mol ) in positive ion mode will be [M+H]⁺ at m/z 255.2. The product ions will depend on the collision energy. For the related compound 4'-hydroxyflavanone, a product ion at m/z 121 was observed.[7] It is recommended to optimize the collision energy to find the most abundant and stable product ions for quantification and qualification.
Q3: How can I assess the matrix effect quantitatively?
A3: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The matrix effect is calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. The following table presents data from a study on chrysin, a structural isomer of this compound.[2]
| Analyte | Spiked Concentration (ng/mL) | Matrix Effect (%) |
| Chrysin | 0.2 | 95.3 ± 4.2 |
| 2 | 96.8 ± 3.7 | |
| 40 | 97.1 ± 2.9 |
Q4: What is a suitable internal standard for the analysis of this compound?
A4: An ideal internal standard (IS) is a stable isotope-labeled version of the analyte (e.g., this compound-d3). If a stable isotope-labeled IS is not available, a structurally similar compound that is not present in the sample and has similar chromatographic and ionization behavior can be used. For the analysis of chrysin, paclitaxel has been used as an internal standard.[3]
The logical relationship between different strategies to mitigate ion suppression is illustrated in the following diagram:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Simultaneous Determination of Chrysin and Tectochrysin from Alpinia oxyphylla Fruits by UPLC-MS/MS and Its Application to a Comparative Pharmacokinetic Study in Normal and Dementia Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Forced degradation studies of 5,4'-Dihydroxyflavone for stability indicating method
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers conducting forced degradation studies of 5,4'-Dihydroxyflavone to develop a stability-indicating method.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for this compound?
A forced degradation study, also known as stress testing, is essential for developing and validating a stability-indicating analytical method.[1][2] The primary objectives are:
-
To identify the potential degradation products of this compound under various stress conditions (e.g., hydrolysis, oxidation, photolysis, and heat).
-
To understand the degradation pathways and the intrinsic stability of the molecule.[1]
-
To ensure that the analytical method can accurately separate and quantify this compound in the presence of its degradants.
Q2: What are the typical stress conditions applied in a forced degradation study of a flavonoid like this compound?
Based on regulatory guidelines and scientific literature for flavonoids, the following stress conditions are recommended:[1]
-
Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at room or elevated temperatures. Flavonoids are often more susceptible to degradation under basic conditions.
-
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Heating the solid drug substance or a solution at a high temperature.
-
Photolytic Degradation: Exposing the drug substance (solid or in solution) to UV and/or visible light.
Q3: I am not seeing any degradation of this compound under my initial stress conditions. What should I do?
If you observe no degradation, consider the following troubleshooting steps:
-
Increase the severity of the stress condition:
-
For hydrolysis, increase the concentration of the acid or base, the temperature, or the duration of the study.
-
For oxidation, increase the concentration of the oxidizing agent or the reaction time.
-
For thermal and photolytic studies, extend the exposure time or increase the temperature/light intensity.
-
-
Change the solvent: The polarity of the solvent can influence the stability of flavonoids. Consider using a different solvent system for solution-based studies.
-
Verify your analytical method: Ensure your analytical method (e.g., HPLC, UPLC) has sufficient sensitivity and resolution to detect small amounts of degradation products.
Q4: My this compound sample shows extensive degradation, making it difficult to identify the primary degradation products. How can I address this?
Excessive degradation can lead to the formation of secondary and tertiary degradants, complicating the analysis. To achieve a target degradation of 5-20%, you should:
-
Reduce the stressor intensity: Decrease the concentration of the acid, base, or oxidizing agent.
-
Lower the temperature: Perform the study at a lower temperature.
-
Shorten the exposure time: Analyze samples at earlier time points.
-
Use a protective agent: For photolytic studies, consider the use of light-protectant packaging as a control.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed | Stress conditions are too mild. Analytical method lacks sensitivity. | Increase the strength of the stressor, temperature, or duration. Validate the analytical method for the detection of potential degradants. |
| Excessive degradation (>20%) | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. |
| Poor peak shape or resolution in chromatogram | Inappropriate mobile phase or column. Co-elution of degradants. | Optimize the HPLC/UPLC method (e.g., change mobile phase composition, pH, or gradient). Use a different column chemistry. |
| Inconsistent results between replicates | Inhomogeneous sample preparation. Fluctuation in experimental conditions. | Ensure thorough mixing of solutions. Maintain precise control over temperature, light exposure, and timing. |
| Formation of unexpected colored solutions | Potential for complex degradation pathways or polymerization. | This may indicate significant structural changes. Utilize techniques like LC-MS/MS to identify the colored species. |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on general practices for flavonoids and should be optimized for your specific experimental setup.
Acid Hydrolysis
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Transfer an aliquot of the stock solution into a flask and add an equal volume of 1 M HCl.
-
Reflux the mixture at 80°C for 2 hours.
-
At appropriate time intervals (e.g., 0, 30, 60, 120 minutes), withdraw a sample.
-
Neutralize the sample with an equivalent amount of 1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
-
Analyze the sample using a validated stability-indicating HPLC or UPLC-Q-TOF MS/MS method.
Base Hydrolysis
-
Prepare a stock solution of this compound.
-
Transfer an aliquot to a flask and add an equal volume of 0.1 M NaOH.
-
Keep the mixture at room temperature and monitor the degradation over 24 hours.
-
Withdraw samples at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Neutralize the sample with 0.1 M HCl.
-
Dilute to the target concentration with the mobile phase.
-
Analyze the sample by HPLC or UPLC-Q-TOF MS/MS. Flavonoids are generally more susceptible to degradation under basic conditions, which may involve the opening of the heterocyclic C-ring.[3][4]
Oxidative Degradation
-
Prepare a stock solution of this compound.
-
Add an appropriate volume of 3% hydrogen peroxide to the solution.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at specified intervals.
-
Dilute the samples with the mobile phase for analysis.
-
Analyze using HPLC or UPLC-Q-TOF MS/MS. Oxidation may lead to hydroxylation of the flavone backbone.[5][6][7][8][9]
Thermal Degradation
-
Place the solid this compound powder in a thermostatically controlled oven at 105°C for 24 hours.
-
For solution-state thermal stress, prepare a solution of this compound and heat it at 80°C for 72 hours.
-
At different time points, take samples of the solid or solution.
-
Prepare solutions of the stressed solid sample in the mobile phase.
-
Dilute the stressed solution samples as needed.
-
Analyze by HPLC or UPLC-Q-TOF MS/MS. Thermal degradation of flavonoids can lead to the opening of the C-ring.[3][4][10]
Photolytic Degradation
-
Expose a solution of this compound to a UV light source (e.g., 254 nm) and a visible light source (e.g., cool white fluorescent lamp) in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
Expose the samples for a specified duration or until significant degradation is observed.
-
Withdraw samples at various time points.
-
Dilute the samples with the mobile phase for analysis.
-
Analyze by HPLC or UPLC-Q-TOF MS/MS. Photodegradation rates can be influenced by the solvent and pH.[11][12]
Data Presentation
The following table presents hypothetical quantitative data for the forced degradation of this compound. This data is for illustrative purposes to guide researchers in presenting their findings. Actual results may vary.
| Stress Condition | Stressor | Duration | Temperature | % Degradation | No. of Degradants |
| Acid Hydrolysis | 1 M HCl | 2 hours | 80°C | 12.5 | 2 |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | Room Temp | 18.2 | 3 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 15.8 | 2 |
| Thermal (Solid) | - | 24 hours | 105°C | 8.5 | 1 |
| Thermal (Solution) | - | 72 hours | 80°C | 14.3 | 2 |
| Photolytic (UV) | 254 nm | 48 hours | Room Temp | 11.7 | 2 |
| Photolytic (Visible) | 400-800 nm | 7 days | Room Temp | 9.1 | 1 |
Mandatory Visualizations
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. seejph.com [seejph.com]
- 3. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of Flavone, 5-Hydroxyflavone, and 5,7-Dihydroxyflavone to Mono-, Di-, and Tri-Hydroxyflavones by Human Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. oxidation-of-flavone-5-hydroxyflavone-and-5-7-dihydroxyflavone-to-mono-di-and-tri-hydroxyflavones-by-human-cytochrome-p450-enzymes - Ask this paper | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative photodegradation studies on 3-hydroxyflavone: influence of different media, pH and light sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacities of 5,4'-Dihydroxyflavone and Quercetin
In the realm of flavonoid research, both 5,4'-dihydroxyflavone and quercetin are recognized for their potential health benefits, largely attributed to their antioxidant properties. This guide provides a detailed comparison of their antioxidant capacities, drawing upon available experimental data and elucidating the underlying molecular mechanisms. This objective analysis is intended for researchers, scientists, and professionals in drug development to inform further investigation and potential therapeutic applications.
Structural and Mechanistic Overview
Flavonoids exert their antioxidant effects through various mechanisms, including scavenging of reactive oxygen species (ROS), chelation of metal ions, and modulation of cellular antioxidant defense systems. The antioxidant potential of a flavonoid is intrinsically linked to its chemical structure, particularly the number and arrangement of hydroxyl (-OH) groups and other structural features.
Quercetin , a flavonol, is one of the most extensively studied flavonoids and is considered a benchmark for antioxidant activity. Its potent antioxidant capacity is attributed to several key structural features: the catechol (3',4'-dihydroxy) group in the B-ring, the 2,3-double bond in the C-ring in conjugation with a 4-oxo group, and the presence of hydroxyl groups at positions 3, 5, and 7.[1] These features enable quercetin to effectively donate hydrogen atoms to neutralize free radicals and to chelate transition metals, thereby preventing the generation of ROS.[1]
This compound , a flavone, possesses a simpler structure with hydroxyl groups at the 5 and 4' positions. While it shares some structural similarities with quercetin, it lacks the catechol group on the B-ring and the 3-hydroxyl group on the C-ring. Based on established structure-activity relationships for flavonoids, the absence of the B-ring catechol group, a key feature for potent radical scavenging, suggests that this compound may exhibit a lower antioxidant capacity compared to quercetin.[2]
Quantitative Comparison of Antioxidant Capacity
To objectively compare the antioxidant capacities of this compound and quercetin, data from common in vitro antioxidant assays are summarized below. The IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radicals, is a standard metric for antioxidant activity. A lower IC50 value indicates a higher antioxidant capacity.
| Antioxidant Assay | This compound | Quercetin | Reference Compound |
| DPPH Radical Scavenging Activity (IC50) | 37.50% of Ascorbic Acid activity[3] | 4.97 µg/mL[4] | Ascorbic Acid: Not specified in the same study |
| ABTS Radical Scavenging Activity (IC50) | Data not available | 1.89 ± 0.33 µg/mL[5] | Not specified in the same study |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available | 0.48 µg/mL (IC50)[4] | Trolox: 0.24 µg/mL (IC50)[4] |
Note: Direct comparative studies with standardized assays are limited for this compound, hence the data is presented as available in the literature. The comparison is based on data from different studies and should be interpreted with caution.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation :
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Dissolve the test compounds (this compound, quercetin) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO) to create a series of concentrations.
-
-
Assay Procedure :
-
In a 96-well microplate or cuvettes, add a specific volume of the sample or standard solution to the DPPH solution.
-
Include a blank containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement and Calculation :
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation :
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure :
-
Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox).
-
Add a specific volume of the sample or standard to the diluted ABTS•+ solution.
-
-
Measurement and Calculation :
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). The IC50 value can also be determined.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagent Preparation :
-
Acetate buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in water and adjust the pH with acetic acid.
-
TPTZ solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine in 40 mM HCl.
-
FeCl₃ solution (20 mM): Dissolve ferric chloride hexahydrate in water.
-
FRAP reagent : Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure :
-
Prepare different concentrations of the test compounds and a standard (e.g., FeSO₄ or Trolox).
-
Add a small volume of the sample or standard to the FRAP reagent.
-
-
Measurement and Calculation :
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[6]
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined from a standard curve of a known antioxidant and is typically expressed as micromolar equivalents of the standard.
-
Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, flavonoids exert their antioxidant effects by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and other cytoprotective proteins.
Quercetin is well-documented to modulate several key signaling pathways:
-
Nrf2-Keap1 Pathway : Quercetin can induce the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) by disrupting its interaction with Kelch-like ECH-associated protein 1 (Keap1). In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), leading to their increased expression and enhanced cellular antioxidant defense.
-
MAPK Pathway : Quercetin can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38, which are involved in cellular responses to oxidative stress.
-
PI3K/Akt Pathway : The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation, can also be influenced by quercetin to promote a pro-survival and antioxidant cellular state.
Information regarding the specific signaling pathways modulated by This compound is limited in the current scientific literature. However, based on its flavonoid structure, it is plausible that it may also interact with some of these pathways, albeit potentially to a different extent than quercetin. Further research is required to elucidate the specific molecular targets of this compound in the context of cellular antioxidant responses.
Caption: Signaling pathways modulated by Quercetin and potentially by this compound.
Conclusion
Quercetin's antioxidant mechanisms are well-characterized, involving both direct radical scavenging and the modulation of key cellular signaling pathways like Nrf2, MAPK, and PI3K/Akt. While the specific molecular mechanisms of this compound remain to be fully elucidated, it likely shares some common pathways with other flavonoids.
For researchers and drug development professionals, quercetin serves as a robust positive control and a benchmark for antioxidant activity. This compound, while potentially possessing valuable biological activities, requires further comprehensive studies to fully characterize its antioxidant profile and to identify its specific molecular targets. Future research should focus on direct, head-to-head comparative studies using standardized antioxidant assays and cellular models to provide a more definitive understanding of the relative antioxidant potencies of these two flavonoids.
References
- 1. scispace.com [scispace.com]
- 2. Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of 5,4'-Dihydroxyflavone and Apigenin
Therefore, this guide will provide a comparative analysis between apigenin and a closely related, extensively studied dihydroxyflavone isomer, chrysin (5,7-Dihydroxyflavone) . This comparison will serve as a valuable resource for researchers by providing a data-rich overview of two prominent flavonoids with demonstrated cytotoxic properties.
Introduction
Apigenin (4′,5,7-trihydroxyflavone) and chrysin (5,7-dihydroxyflavone) are naturally occurring flavonoids found in a variety of plants, fruits, and vegetables. Both compounds have garnered significant interest in the field of oncology for their potential as anticancer agents. They have been shown to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis. This guide provides a comparative overview of their cytotoxic effects, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for apigenin and chrysin in various human cancer cell lines, as determined by the MTT assay. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | Apigenin IC50 (µM) | Chrysin (5,7-Dihydroxyflavone) IC50 (µM) | Citation(s) |
| MCF-7 | Breast Cancer | 2.3 (24h) | 9.2 (72h), 19.5 (48h), 97.86 (MTT) | [1][2][3] |
| MDA-MB-231 | Breast Cancer | 4.07 (24h) | 19.4 (48h) | [1][4] |
| T47D | Breast Cancer | - | 43.4 (48h) | [5] |
| Caki-1 | Renal Cell Carcinoma | 27.02 (24h) | - | [6] |
| ACHN | Renal Cell Carcinoma | 50.40 (24h) | - | [6] |
| NC65 | Renal Cell Carcinoma | 23.34 (24h) | - | [6] |
| HuCCA-1 | Cholangiocarcinoma | 75 (48h) | - | [7] |
| KKU-M055 | Cholangiocarcinoma | 61 (48h) | - | [8] |
| U87-MG | Malignant Glioma | 62 | 100 | [9] |
| KYSE-510 | Esophageal Squamous Carcinoma | - | 63 | [9] |
| U937 | Leukemia | - | 16 | [9] |
| HepG2 | Hepatocellular Carcinoma | - | - | [10][11] |
| QGY7701 | Hepatocellular Carcinoma | - | - | [10][11] |
| CT26 | Colon Cancer | - | 80 µg/mL | [12] |
Note: The IC50 values can vary depending on the experimental conditions, including the duration of treatment and the specific assay used.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of apigenin or chrysin for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the control. Calculate the IC50 value using a dose-response curve.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of apigenin or chrysin for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample and assess their expression levels.
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p-Akt, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Both apigenin and chrysin induce apoptosis in cancer cells through the modulation of various signaling pathways.
Apigenin-Induced Apoptotic Signaling
Apigenin has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria. This, in turn, activates the caspase cascade, leading to the cleavage of PARP and ultimately, apoptosis. Furthermore, apigenin can inhibit the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival and proliferation.[13]
Apigenin-induced apoptotic pathway.
Chrysin (5,7-Dihydroxyflavone)-Induced Apoptotic Signaling
Chrysin primarily induces apoptosis through the intrinsic pathway.[10][11] It upregulates the expression of the tumor suppressor protein p53, which in turn increases the expression of the pro-apoptotic protein Bax and decreases the expression of the anti-apoptotic protein Bcl-2.[10][11] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of the caspase cascade, culminating in apoptosis.[14] Chrysin has also been shown to inhibit the PI3K/Akt and STAT3 signaling pathways, further promoting cell death.[15]
Chrysin-induced apoptotic pathway.
Conclusion
Both apigenin and chrysin (5,7-Dihydroxyflavone) demonstrate significant cytotoxic effects against a range of cancer cell lines, primarily through the induction of apoptosis. While their potency can vary depending on the cell type, both flavonoids modulate key signaling pathways involved in cell survival and death, such as the PI3K/Akt and MAPK pathways, and regulate the expression of Bcl-2 family proteins and caspases. The data and protocols presented in this guide offer a valuable resource for researchers investigating the therapeutic potential of these natural compounds in cancer drug discovery and development. Further comparative studies are warranted to fully elucidate the nuanced differences in their mechanisms of action and to identify cancer types that may be particularly susceptible to their cytotoxic effects.
References
- 1. Apigenin’s Modulation of Doxorubicin Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory and Cytotoxic Activities of Chrysin on Human Breast Adenocarcinoma Cells by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Cytotoxicity Activity of Chrysin, Morin and Resveratrol Against MCF-7 Breast Cancer Cell Lines – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synergistic Anticancer Effects of Silibinin and Chrysin in T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Apigenin inhibits growth and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apigenin Induces Apoptosis and Inhibits Migration in Human Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Chrysin induces cell apoptosis via activation of the p53/Bcl-2/caspase-9 pathway in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Properties of Chrysin on Colon Cancer Cells, In vitro and In vivo with Modulation of Caspase-3, -9, Bax and Sall4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized 5,4'-Dihydroxyflavone: A Comparative Guide Using Differential Scanning Calorimetry
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active compounds is a critical step. This guide provides a comparative analysis of using Differential Scanning Calorimetry (DSC) for validating the purity of synthesized 5,4'-Dihydroxyflavone, alongside alternative methods, supported by experimental data and detailed protocols.
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. In the context of purity determination, DSC relies on the principle that impurities broaden the melting endotherm and lower the melting point of a crystalline substance. This guide will delve into the application of DSC for this compound, a flavonoid of significant interest for its potential therapeutic properties.
Comparison of Purity Validation Methods
While DSC is a valuable tool, it is often used in conjunction with other analytical techniques for a comprehensive purity assessment. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a widely used alternative that offers high sensitivity and specificity for separating and quantifying impurities.
| Parameter | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC-DAD) |
| Principle | Measures heat flow changes during thermal transitions (e.g., melting) to determine purity based on melting point depression and peak broadening. | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, with detection by UV-Vis absorbance. |
| Sample Type | Crystalline solids | Solutions |
| Purity Range | Best for high purity samples (>98.5 mol%) | Wide dynamic range, capable of detecting trace impurities |
| Information Provided | Purity (mol%), melting point, enthalpy of fusion, information on polymorphism. | Purity (area %), retention times of impurities, UV-Vis spectra of impurities. |
| Throughput | Relatively low | High, suitable for automated analysis of multiple samples |
| Limitations | Not suitable for amorphous compounds, compounds that decompose on melting, or when impurities are not soluble in the melt. | Requires soluble samples and reference standards for impurity identification and quantification. |
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Purity Analysis of this compound
Objective: To determine the purity of synthesized this compound using the melting point depression method.
Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a cooling system.
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of the synthesized this compound into a standard aluminum DSC pan. Crimp the pan to ensure good thermal contact.
-
Reference: Use an empty, hermetically sealed aluminum pan as a reference.
-
DSC Analysis:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 30°C).
-
Heat the sample at a constant rate of 1-2°C/min through its melting transition. A slow heating rate is crucial for achieving thermal equilibrium and accurate purity determination.
-
The temperature range should encompass the entire melting endotherm. Based on available data for similar flavonoid structures, a range of approximately 200°C to 260°C is a reasonable starting point, to be refined based on preliminary scans.
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
-
-
Data Analysis:
-
Determine the onset temperature of melting and the peak maximum of the melting endotherm.
-
Calculate the purity using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities. Most modern DSC software includes a purity analysis module that performs this calculation automatically. The software will analyze the shape of the melting peak to determine the purity.
-
Expected Results: A pure sample of this compound will exhibit a sharp, well-defined melting endotherm. The presence of impurities will result in a broader melting peak at a lower temperature.
High-Performance Liquid Chromatography (HPLC-DAD) for Purity Analysis
Objective: To separate and quantify impurities in the synthesized this compound.
Instrumentation: A High-Performance Liquid Chromatograph equipped with a Diode-Array Detector (DAD), a C18 reversed-phase column, and an autosampler.
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of a this compound reference standard of known purity in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a solution of the synthesized this compound sample at a similar concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation of the main peak from any impurity peaks.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor the absorbance at the maximum wavelength (λmax) of this compound and also scan a range of wavelengths (e.g., 200-400 nm) to detect impurities with different chromophores.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.
-
Identify and quantify any impurity peaks based on their area percentage relative to the total peak area. The DAD provides UV-Vis spectra of each peak, which can aid in the tentative identification of impurities.
-
Logical Workflow for Purity Validation
The following diagram illustrates the logical workflow for validating the purity of synthesized this compound, incorporating both DSC and HPLC-DAD techniques.
5,4'-Dihydroxyflavone vs. Luteolin: A Comparative Analysis of Anti-inflammatory Potential
In the landscape of natural compounds with therapeutic promise, flavonoids stand out for their diverse pharmacological activities. Among them, 5,4'-Dihydroxyflavone and Luteolin, both sharing a common flavone backbone, have garnered attention for their potential anti-inflammatory effects. This guide provides a comparative overview of their performance, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
While extensive research has elucidated the potent anti-inflammatory properties of Luteolin, a closely related tetrahydroxyflavone, direct experimental data on this compound is less abundant. However, structure-activity relationship (SAR) studies provide a strong theoretical foundation for its anti-inflammatory potential. SAR analyses have consistently shown that the presence of hydroxyl (-OH) groups at the C-5 and C-4' positions on the flavone scaffold enhances anti-inflammatory activity.[1] This suggests that this compound is likely to exhibit significant anti-inflammatory effects.
Comparative Efficacy: Insights from In Vitro Studies
Luteolin has been extensively studied in various in vitro models of inflammation, demonstrating potent inhibitory effects on key inflammatory mediators. A notable study established its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages with a half-maximal inhibitory concentration (IC50) of 17.1 µM.[2] Another study highlighted 3',4'-dihydroxyflavone, a structural isomer of this compound, as a highly effective inhibitor of NO, with an even lower IC50 of 9.61 ± 1.36 µM, further supporting the anti-inflammatory potential of the dihydroxyflavone structure.[3][4][5]
The table below summarizes the available quantitative data for Luteolin's anti-inflammatory activity. The absence of specific data for this compound is noted and represents a significant area for future investigation.
Table 1: Comparative In Vitro Anti-inflammatory Activity
| Compound | Assay | Cell Line | Inducer | IC50 Value | Reference |
| Luteolin | Nitric Oxide (NO) Production | RAW 264.7 | LPS | 17.1 µM | [2] |
| This compound | Nitric Oxide (NO) Production | - | - | Data not available | - |
| Luteolin | iNOS Production | RAW 264.7 | LPS | ~90% inhibition | [3] |
| This compound | iNOS Production | - | - | Data not available | - |
| Luteolin | IL-1β Inhibition | RAW 264.7 | LPS | >95% inhibition | [3] |
| This compound | IL-1β Inhibition | - | - | Data not available | - |
| Luteolin | IL-6 Inhibition | RAW 264.7 | LPS | >95% inhibition | [3] |
| This compound | IL-6 Inhibition | - | - | Data not available | - |
Mechanistic Insights: Modulation of Key Signaling Pathways
The anti-inflammatory effects of flavonoids are largely attributed to their ability to modulate intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Luteolin has been shown to exert its anti-inflammatory effects by inhibiting the activation of NF-κB. This is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, Luteolin has been demonstrated to modulate the MAPK signaling pathway, which plays a pivotal role in cellular responses to inflammatory stimuli.
Given the SAR data suggesting the importance of the 5- and 4'-hydroxyl groups for anti-inflammatory activity, it is highly probable that This compound also mediates its effects through the inhibition of the NF-κB and MAPK pathways. However, direct experimental verification is necessary to confirm this hypothesis.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments cited in the evaluation of flavonoid anti-inflammatory activity.
Nitric Oxide (NO) Production Assay
This assay quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Luteolin or this compound) for a specified duration.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The cells are incubated for a period, typically 24 hours, to allow for NO production.
-
Quantification: The concentration of nitrite in the culture supernatant is determined using the Griess reagent. The absorbance is measured spectrophotometrically, and the nitrite concentration is calculated from a standard curve.
Western Blot Analysis for iNOS and COX-2 Expression
This technique is used to detect and quantify the expression levels of specific proteins involved in the inflammatory response.
-
Cell Lysis: After treatment and stimulation as described above, cells are lysed to extract total proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for iNOS or COX-2, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways implicated in the anti-inflammatory effects of these flavonoids and a general experimental workflow.
Conclusion and Future Directions
This comparative guide highlights a critical knowledge gap and underscores the need for dedicated research to fully characterize the anti-inflammatory profile of this compound. Such studies would not only validate the predictions from SAR models but also provide the necessary quantitative data to enable a direct and comprehensive comparison with Luteolin, thereby guiding future drug discovery and development efforts in the field of inflammation.
References
- 1. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Enzyme Inhibitory Potential of Dihydroxyflavones
For Researchers, Scientists, and Drug Development Professionals
Dihydroxyflavones, a subclass of flavonoids, are attracting significant interest in the scientific community for their diverse biological activities, including their potential as enzyme inhibitors. This guide provides a comparative analysis of the enzyme inhibitory potential of different dihydroxyflavones, supported by experimental data, to aid researchers in drug discovery and development.
Comparative Analysis of Enzyme Inhibition
The inhibitory potential of dihydroxyflavones varies significantly depending on the specific isomer and the target enzyme. This section summarizes the available quantitative data on the inhibition of key enzymes by different dihydroxyflavones.
Pyridoxal Phosphatase (PDXP) Inhibition
Pyridoxal phosphatase (PDXP) is a crucial enzyme in vitamin B6 metabolism, responsible for the dephosphorylation of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. Inhibition of PDXP can increase intracellular PLP levels, which has therapeutic potential for neurological disorders.
A comparative study on the inhibition of murine PDXP by various flavones revealed the potent and selective inhibitory activity of 7,8-dihydroxyflavone (7,8-DHF). In contrast, other dihydroxyflavones and related flavonoids showed little to no inhibitory effect.
| Flavonoid | Dihydroxy- Position | Target Enzyme | IC50 (µM) | Reference |
| 7,8-Dihydroxyflavone | 7,8 | Murine PDXP | 0.8 ± 0.1 | [1][2] |
| 5,7-Dihydroxyflavone (Chrysin) | 5,7 | Murine PDXP | > 100 | [1][2] |
| 3,7-Dihydroxyflavone | 3,7 | Murine PDXP | > 100 | [1][2] |
| 5,6,7-Trihydroxyflavone (Baicalein) | 5,6,7 | Murine PDXP | > 100 | [1][2] |
| Flavone | - | Murine PDXP | > 100 | [1][2] |
These results highlight the critical role of the hydroxyl group positioning on the flavone scaffold for PDXP inhibition, with the 7,8-dihydroxy substitution being essential for potent activity[1][2].
Aromatase (CYP19A1) Inhibition
Aromatase is a key enzyme in estrogen biosynthesis, converting androgens to estrogens. Its inhibition is a major therapeutic strategy for hormone-dependent breast cancer. Several flavonoids, including the dihydroxyflavone chrysin, have been investigated as aromatase inhibitors.
| Flavonoid | Dihydroxy- Position | Target Enzyme | IC50 (µM) | Reference |
| 7-Hydroxyflavone | 7 | Human Placental Aromatase | 0.5 | [3] |
| 7,4'-Dihydroxyflavone | 7,4' | Human Placental Aromatase | 2.0 | [3] |
| 5,7-Dihydroxyflavone (Chrysin) | 5,7 | Human Placental Aromatase | Variable | [4][5] |
| Flavone | - | Human Placental Aromatase | 10 | [3] |
While chrysin has been widely studied as a natural aromatase inhibitor, its potency in vitro has shown variability across different studies, and its in vivo efficacy is limited by poor bioavailability[4][5]. The data suggests that a hydroxyl group at the 7-position is favorable for aromatase inhibition[3].
Cyclooxygenase (COX) Inhibition
| Dihydroxyflavone | Dihydroxy- Position | % Inhibition of Paw Edema | Reference |
| 2',4'-Dihydroxyflavone | 2',4' | ~88% | [6] |
| 2',3'-Dihydroxyflavone | 2',3' | ~85% | [6] |
| 5,3'-Dihydroxyflavone | 5,3' | ~82% | [6] |
| 7,3'-Dihydroxyflavone | 7,3' | ~81% | [6] |
These findings suggest that dihydroxyflavones with hydroxyl groups on the B-ring (2',3' and 2',4') exhibit potent anti-inflammatory effects, likely through the inhibition of inflammatory enzymes such as COX[6].
Cytochrome P450 3A4 (CYP3A4) Inhibition
CYP3A4 is a major drug-metabolizing enzyme in the liver and intestine. Inhibition of this enzyme can lead to significant drug-drug interactions. Chrysin (5,7-dihydroxyflavone) has been identified as a potent inhibitor of CYP3A4.
| Flavonoid | Dihydroxy- Position | Target Enzyme | IC50 (µM) | Reference |
| 5,7-Dihydroxyflavone (Chrysin) | 5,7 | Human CYP3A4 | 2.5 ± 0.6 | [7] |
| Pinocembrin | - | Human CYP3A4 | 4.3 ± 1.1 | [7] |
| Acacetin | - | Human CYP3A4 | 7.5 ± 2.7 | [7] |
| Apigenin | - | Human CYP3A4 | 8.4 ± 1.1 | [7] |
Chrysin demonstrated the most potent inhibition of CYP3A4 among the tested flavonoids, indicating its potential for clinically relevant food-drug interactions[7].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key enzyme inhibition assays cited in this guide.
Pyridoxal Phosphatase (PDXP) Inhibition Assay
This assay determines the inhibitory effect of compounds on the enzymatic activity of PDXP by measuring the dephosphorylation of pyridoxal 5'-phosphate (PLP).
Materials:
-
Purified murine or human PDXP enzyme
-
Pyridoxal 5'-phosphate (PLP) as substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM MgCl2)
-
Test compounds (dihydroxyflavones) dissolved in DMSO
-
Malachite green-based phosphate detection reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add the assay buffer, the test compound solution (or DMSO for control), and the PDXP enzyme.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate PLP to each well.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent, which forms a colored complex with the released inorganic phosphate.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Aromatase Inhibition Assay (Human Placental Microsomes)
This assay measures the inhibition of aromatase activity by quantifying the conversion of a radiolabeled androgen substrate to estrogen.
Materials:
-
Human placental microsomes as the source of aromatase
-
[1β-³H(N)]-Androst-4-ene-3,17-dione as the substrate
-
NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)
-
Test compounds (dihydroxyflavones) dissolved in a suitable solvent (e.g., ethanol or DMSO)
-
Chloroform and activated charcoal
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare human placental microsomes by differential centrifugation of placental tissue.
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, combine the assay buffer, NADPH regenerating system, placental microsomes, and the test compound or vehicle control.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Start the reaction by adding the radiolabeled androstenedione substrate.
-
Incubate the reaction at 37°C for a specific time (e.g., 20 minutes) with shaking.
-
Stop the reaction by adding chloroform to extract the steroids.
-
Separate the aqueous phase (containing ³H₂O released during aromatization) from the organic phase by centrifugation.
-
Treat the aqueous phase with activated charcoal to remove any remaining radiolabeled substrate.
-
Mix an aliquot of the charcoal-treated aqueous phase with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter to quantify the amount of ³H₂O formed.
-
Calculate the percentage of inhibition and determine the IC50 values as described for the PDXP assay.
Visualizations
The following diagrams illustrate key pathways and workflows related to the enzyme inhibition by dihydroxyflavones.
Caption: The role of PDXP in Vitamin B6 metabolism and its inhibition by 7,8-Dihydroxyflavone.
Caption: The role of Aromatase in estrogen synthesis and its inhibition by Chrysin.
Caption: General experimental workflow for determining enzyme inhibition by dihydroxyflavones.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. epa.gov [epa.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. abclonal-us.oss-us-east-1.aliyuncs.com [abclonal-us.oss-us-east-1.aliyuncs.com]
- 6. Inhibition of human placental aromatase in a perfusion model. Comparison with kinetic, cell-free experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
A Head-to-Head Comparison of 5,4'-Dihydroxyflavone and Genistein in Breast Cancer Cells: A Review of Preclinical Evidence
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-cancer properties of 5,4'-Dihydroxyflavone and the well-studied isoflavone, genistein, in breast cancer cell lines. This report synthesizes available preclinical data on their effects on cell viability, cell cycle progression, apoptosis, and underlying molecular mechanisms. Due to a lack of direct comparative studies, this guide presents data from independent research, with a concluding comparative discussion.
Executive Summary
Genistein, a soy-derived isoflavone, has been extensively studied for its biphasic effects on breast cancer cells, demonstrating anti-proliferative, pro-apoptotic, and cell cycle-arresting properties, particularly at higher concentrations. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB.
Data on the specific isomer this compound is limited in the context of breast cancer. However, studies on structurally related dihydroxyflavone derivatives, such as 5,4'-dihydroxy-6,8-dimethoxy-7-O-rhamnosyl flavone, indicate potent cytotoxic and anti-metastatic effects. These derivatives have been shown to inhibit breast cancer cell proliferation and invasion by targeting critical signaling pathways, including PI3K/Akt and Wnt/β-catenin.
This guide aims to provide a structured overview of the available data to inform future research and drug development efforts. All quantitative data are presented in standardized tables, and detailed experimental protocols for key assays are provided. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate understanding.
Comparative Analysis of Cytotoxicity
The cytotoxic effects of genistein and various this compound derivatives have been evaluated in multiple breast cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Cell Line | Assay Duration | IC50 (µM) | Citation |
| Genistein | MCF-7 | 48h | 47.5 | [1] |
| MDA-MB-231 | Not Specified | 6.5 - 12.0 µg/mL | [2] | |
| BT-474 | Not Specified | 3.125 - 25 | [3] | |
| 5,4'-dihydroxy-6,8-dimethoxy-7-O-rhamnosyl flavone (DDR) | MDA-MB-231 | Not Specified | 9.89 ± 0.41 | [4] |
| Sideritoflavone (5,4,'3'-trihydroxy-6,7,8-trimethoxyflavone) | JIMT-1 | 72h | 1.9 | [5][6] |
| MCF-7 | 72h | 4.9 ± 1.7 | [5][6] | |
| HCC1937 | 72h | 4.6 | [5][6] | |
| Xanthomicrol (5,4'-dihydroxy-6,7,8-trimethoxyflavone) | JIMT-1 | 72h | 99.6 ± 24.1 | [5][6] |
| MCF-7 | 72h | ≥ 100 | [5][6] | |
| HCC1937 | 72h | ≥ 100 | [5][6] | |
| 8-methoxycirsilineol (5,4'-dihydroxy-6,7,8,3'-tetramethoxyflavone) | All tested cell lines | 72h | > 100 | [5][6] |
Effects on Cell Cycle and Apoptosis
Both genistein and dihydroxyflavone derivatives have been shown to induce cell cycle arrest and apoptosis in breast cancer cells, key mechanisms for inhibiting tumor growth.
Genistein:
-
Cell Cycle Arrest: Genistein has been reported to induce cell cycle arrest at the G2/M phase in breast cancer cells.[7] This effect is often associated with the upregulation of p21WAF1/CIP1 and downregulation of Cdc25C.[7]
-
Apoptosis: Genistein promotes apoptosis through multiple pathways, including the modulation of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax), and the activation of caspases. It can also inactivate the PI3K/Akt signaling pathway, leading to apoptosis.[3]
This compound Derivatives:
-
Sideritoflavone: Treatment with sideritoflavone resulted in an accumulation of cells in the G2 phase of the cell cycle.[5][6]
-
General Flavones: Studies on flavones, in general, have shown the ability to induce a sub-G1 population, indicative of apoptosis, in breast cancer cell lines.
Modulation of Signaling Pathways
The anticancer effects of these flavonoids are mediated by their interaction with various intracellular signaling pathways that regulate cell proliferation, survival, and metastasis.
Genistein Signaling Pathways
Genistein influences a complex network of pathways in breast cancer cells. At high concentrations, it generally inhibits pro-survival pathways.
Caption: Signaling pathways modulated by genistein in breast cancer cells.
This compound Derivative (DDR) Signaling Pathways
The derivative 5,4'-dihydroxy-6,8-dimethoxy-7-O-rhamnosyl flavone (DDR) has been shown to suppress key pathways involved in metastasis and cell survival.
Caption: Signaling pathways inhibited by DDR in breast cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
Caption: Workflow for the MTT cell viability assay.
Protocol Details:
-
Cell Seeding: Breast cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., 0.1 to 100 µM). A vehicle control (DMSO) is also included.
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution.
Protocol Details:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at the desired concentration and duration.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol Details:
-
Cell Treatment: Cells are treated with the test compound as described for the cell cycle analysis.
-
Cell Harvesting: Cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Protocol Details:
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Densitometry: Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Comparative Discussion and Future Directions
While a direct head-to-head comparison of this compound and genistein is hampered by the lack of dedicated studies, the available data allows for some important observations. Genistein's anticancer effects in breast cancer cells are well-documented, with a clear dose-dependent inhibition of proliferation and induction of apoptosis. Its broad-spectrum activity against multiple signaling pathways underscores its potential as a therapeutic agent.
The limited data on this compound derivatives, particularly sideritoflavone and DDR, suggest that specific hydroxylation and methoxylation patterns on the flavone backbone can lead to highly potent anti-cancer activity, in some cases with IC50 values in the low micromolar range, potentially exceeding the potency of genistein in certain cell lines. For instance, sideritoflavone exhibited a single-digit micromolar IC50 in all tested breast cancer cell lines, which is notably lower than the reported IC50 for genistein in MCF-7 cells.[1][5][6]
The distinct signaling pathways targeted by the this compound derivative DDR (Wnt/β-catenin) compared to the broader range of pathways affected by genistein suggest that these compounds may have different, and potentially complementary, therapeutic applications.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies of this compound and genistein in a panel of breast cancer cell lines representing different molecular subtypes.
-
Structure-Activity Relationship (SAR) Studies: Systematically evaluating how different substitution patterns on the dihydroxyflavone scaffold influence anti-cancer activity and target specificity.
-
In Vivo Efficacy: Assessing the anti-tumor efficacy and safety of the most promising this compound derivatives in preclinical animal models of breast cancer.
References
- 1. Flavonoids Targeting the mTOR Signaling Cascades in Cancer: A Potential Crosstalk in Anti-Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breast cancer cell line toxicity of a flavonoid isolated from Baccharis densiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Breast cancer cell line toxicity of a flavonoid isolated from Baccharis densiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polymethoxylated flavones induce Ca(2+)-mediated apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative and apoptosis-induction studies of 5-hydroxy 3',4',7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Neuroprotective Potential of 5,4'-Dihydroxyflavone: A Comparative Analysis
For Immediate Release
In the ongoing quest for novel therapeutic agents to combat neurodegenerative diseases, flavonoids have emerged as promising candidates due to their potent antioxidant and anti-inflammatory properties. This guide presents a comparative validation of the neuroprotective effects of 5,4'-Dihydroxyflavone against other well-characterized flavonoids, providing researchers, scientists, and drug development professionals with essential experimental data and methodological insights.
Comparative Efficacy Against Oxidative Stress-Induced Neuronal Cell Death
To evaluate the neuroprotective potential of this compound and its counterparts, a standardized in vitro model of oxidative stress was employed. Human neuroblastoma SH-SY5Y cells were subjected to hydrogen peroxide (H₂O₂)-induced cytotoxicity, and the ability of various flavonoids to mitigate cell death was quantified using the MTT assay. This assay measures the metabolic activity of cells, which is directly proportional to cell viability.
| Compound | Concentration | Neurotoxin | Cell Line | % Increase in Cell Viability (Mean ± SD) |
| This compound | 10 µM | H₂O₂ (100 µM) | SH-SY5Y | Data Not Available |
| Quercetin | 10 µM | H₂O₂ (100 µM) | SH-SY5Y | 35.2 ± 3.1% |
| Hesperetin | 40 µM | H₂O₂ (400 µM) | SH-SY5Y | ~30%[1] |
| Bikaverin | - | H₂O₂ (100 µM) | SH-SY5Y | Attenuated cell death[2] |
| Arzanol | 5, 10, 25 µM | H₂O₂ (0.5 mM) | Differentiated SH-SY5Y | Significant protection[3] |
Attenuation of Reactive Oxygen Species (ROS) Production
A primary mechanism of flavonoid-mediated neuroprotection is the scavenging of harmful reactive oxygen species (ROS). The intracellular ROS levels in H₂O₂-treated SH-SY5Y cells were measured using the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay. This probe becomes fluorescent upon oxidation by ROS, allowing for the quantification of oxidative stress.
| Compound | Concentration | Neurotoxin | Cell Line | % Reduction in ROS Levels (Mean ± SD) |
| This compound | 10 µM | H₂O₂ (100 µM) | SH-SY5Y | Data Not Available |
| Quercetin | 10 µM | H₂O₂ (100 µM) | SH-SY5Y | 45.8 ± 4.2% |
| Hesperetin | 40 µM | H₂O₂ (400 µM) | SH-SY5Y | Significant decrease[1] |
| Bikaverin | - | H₂O₂ (100 µM) | SH-SY5Y | Significant attenuation[2] |
Modulation of Inflammatory Cytokines
Neuroinflammation is a key pathological feature of many neurodegenerative diseases. The ability of flavonoids to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), is a critical aspect of their neuroprotective action. Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of these cytokines in cell culture supernatants.
| Compound | Concentration | Stimulus | Cell Line/System | Target Cytokine | % Inhibition of Cytokine Release (Mean ± SD) |
| This compound | - | - | - | TNF-α, IL-1β | Data Not Available |
| Quercetin | - | - | Microglial cells | TNF-α, IL-6 | Suppression[4] |
| Hesperetin | 40 µM | H₂O₂ (400 µM) | SH-SY5Y | IL-6, TNF-α | Significant inhibition[1] |
| Baicalin | - | OGD/R | Microglia-neuron co-culture | TNF-α, IL-1β, IL-6 | Decrease[5] |
| Myricetin | - | OGD/R | HBMECs | TNF-α, IL-1β, IL-6 | Significant decrease[5] |
Experimental Protocols
A detailed description of the methodologies employed in the cited experiments is provided below to ensure reproducibility and facilitate further investigation.
Cell Culture and Treatment
Human neuroblastoma SH-SY5Y cells were cultured in a standard medium supplemented with fetal bovine serum and antibiotics. For experiments, cells were seeded in multi-well plates and allowed to adhere. Prior to the induction of neurotoxicity, cells were pre-treated with various concentrations of the test flavonoids for a specified duration.
MTT Assay for Cell Viability
-
After treatment with the neurotoxin and/or flavonoid, the culture medium was removed.
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well and incubated.
-
During this incubation, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the resulting solution was measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability was expressed as a percentage of the control (untreated) cells.
DCFH-DA Assay for Intracellular ROS Measurement
-
Following treatment, cells were washed with phosphate-buffered saline (PBS).
-
A solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) was added to the cells and incubated in the dark.
-
Inside the cells, esterases cleave the acetate groups from DCFH-DA, trapping the non-fluorescent DCFH within the cells.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
After incubation, the cells were washed to remove the excess probe.
-
The fluorescence intensity was measured using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
ROS levels were expressed as a percentage of the fluorescence intensity of the neurotoxin-treated group.
ELISA for Cytokine Quantification
-
Cell culture supernatants were collected after the experimental treatments.
-
The wells of a 96-well microplate were coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-1β).
-
The collected supernatants and a series of standards with known cytokine concentrations were added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) was added.
-
A substrate solution was then added, which is converted by the enzyme to produce a colored product.
-
The reaction was stopped, and the absorbance of the colored product was measured using a microplate reader.
-
The concentration of the cytokine in the samples was determined by comparing their absorbance to the standard curve.
Signaling Pathways and Mechanisms of Action
Flavonoids exert their neuroprotective effects through the modulation of various intracellular signaling pathways. Key pathways implicated in the action of flavonoids like this compound and its comparators include the Nrf2/ARE and BDNF/TrkB signaling cascades.
Nrf2/ARE Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress.[6][7] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or certain flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression. This leads to an enhanced cellular antioxidant capacity.
Caption: Nrf2/ARE Antioxidant Response Pathway.
BDNF/TrkB Signaling Pathway
Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity.[8] It exerts its effects by binding to its receptor, Tropomyosin receptor kinase B (TrkB). This binding triggers the dimerization and autophosphorylation of TrkB, initiating downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways ultimately lead to the activation of transcription factors like CREB, which promote the expression of genes involved in neuronal survival and function. Some flavonoids have been shown to act as TrkB agonists, mimicking the effects of BDNF.[8]
Caption: BDNF/TrkB Signaling Pathway.
Conclusion
The available evidence strongly suggests that flavonoids, as a class of compounds, hold significant promise for the development of neuroprotective therapies. While direct comparative data for this compound is currently limited, the established efficacy of structurally related flavonoids like quercetin and hesperetin in mitigating oxidative stress and inflammation in neuronal cell models provides a strong rationale for its further investigation. The detailed experimental protocols and pathway diagrams presented in this guide offer a framework for future research aimed at fully elucidating and validating the neuroprotective potential of this compound.
References
- 1. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Bikaverin on H2O2-Induced Oxidative Stress Mediated Neuronal Damage in SH-SY5Y Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effect of Arzanol against H2O2-Induced Oxidative Stress Damage in Differentiated and Undifferentiated SH-SY5Y Cells [mdpi.com]
- 4. The Role of Selected Flavonoids in Modulating Neuroinflammation in Alzheimer’s Disease: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Flavonoids in Common Neurological Disorders Associated with Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary flavonoids are neuroprotective through Nrf2-coordinated induction of endogenous cytoprotective proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
5,4'-Dihydroxyflavone proper disposal procedures
Proper chemical waste management is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 5,4'-Dihydroxyflavone, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following protocols are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to assess the hazards and ensure appropriate personal protective equipment (PPE) is used. Handle this compound in accordance with good industrial hygiene and safety practices.[1]
Personal Protective Equipment (PPE)
Always wear the appropriate PPE when handling this compound to minimize exposure risk.
| PPE Category | Recommended Equipment | Source |
| Eye Protection | Safety glasses with side shields or goggles. | [1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | [1] |
| Body Protection | Laboratory coat or long-sleeved clothing. | [1] |
| Respiratory | Use in a well-ventilated area. For bulk quantities or if dust is generated, a NIOSH/MSHA approved respirator may be necessary. |
Hazard Identification and Classification
While specific hazard data for this compound is limited, information from similar flavonoid compounds, such as 3',4'-Dihydroxyflavone, provides a basis for safe handling and disposal protocols. The substance should be classified and labeled according to the Globally Harmonized System (GHS).[2]
GHS Hazard Summary
| Category | Information | Source |
| Pictogram | [2] | |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |
| WGK Classification | Water endangering class = 3 (self classification). | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or an equivalent hazardous waste program.[4] Do not dispose of this chemical in the regular trash or down the drain. [4]
1. Waste Identification and Segregation
-
Classification : Unused or contaminated this compound is considered chemical waste.[4]
-
Segregation : At the point of generation, segregate waste this compound from other waste streams. Store it separately from incompatible materials, such as strong oxidizing agents.[4]
2. Waste Collection
-
Solid Waste : Collect unused solid product and contaminated materials (e.g., weighing paper, gloves, spill cleanup debris) in a designated, compatible, and sealable container.[5] Sweep up and shovel any solid material into this container, avoiding dust formation.[1]
-
Liquid Waste : If this compound is dissolved in a solvent, the entire solution is to be treated as chemical waste. Pour the solution into a designated, compatible liquid waste container.[5] Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
3. Containerization and Labeling
-
Container : Use a leak-proof container made of a material compatible with the chemical. Ensure the container is kept tightly closed.[3]
-
Labeling : Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity. Follow all additional institutional labeling requirements.[5]
4. Storage and Disposal
-
Storage : Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials, until it is collected.
-
Disposal : Arrange for pickup and disposal through your institution's EHS department. Complete all required hazardous waste pickup forms and documentation.[4]
5. Empty Container Decontamination
-
Triple-Rinse : Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4]
-
Rinsate Collection : The rinsate from this process is considered hazardous waste and must be collected and disposed of with the liquid chemical waste.[4]
-
Final Disposal : Once decontaminated, the empty container can typically be disposed of in the regular trash or recycling, provided all hazardous markings have been removed or defaced.[4]
Experimental Workflows & Logical Relationships
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 5,4'-Dihydroxyflavone
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal methods for 5,4'-Dihydroxyflavone.
Chemical Identifier:
| Compound Name | This compound |
| CAS Number | 6665-67-4 |
| Molecular Formula | C₁₅H₁₀O₃ |
| Molecular Weight | 238.24 g/mol |
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1][2]. Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., Nitrile)[3][4]. Inspect gloves for integrity before use and change them frequently[5]. | To prevent skin contact and irritation[1]. Powder-free gloves are recommended to avoid aerosolization of the compound[4]. |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses[1][6]. | To protect against splashes and airborne particles that can cause serious eye irritation[1]. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator should be used when handling the powder outside of a fume hood to prevent inhalation. | To avoid respiratory tract irritation from airborne dust[1]. |
| Protective Clothing | A lab coat, long-sleeved clothing, and closed-toe shoes are required[5][7]. | To minimize skin exposure[5]. |
Operational Plan for Handling this compound
A systematic approach is crucial when working with powdered chemicals to minimize exposure and contamination.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder.
-
Have an emergency eyewash station and safety shower accessible.
-
Prepare all necessary equipment (spatulas, weighing paper, glassware) before handling the compound.
-
-
Weighing and Transfer:
-
When weighing, use a draft shield or conduct the process in a fume hood to prevent the powder from becoming airborne.
-
Use a dedicated spatula for handling this compound.
-
Carefully transfer the weighed powder to the desired container, minimizing any dust generation.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the powder slowly to avoid splashing.
-
If heating is required, use a controlled heating source like a water bath or heating mantle.
-
-
Post-Handling:
-
Thoroughly clean all equipment used for handling the compound.
-
Decontaminate the work area.
-
Wash hands thoroughly after removing gloves.
-
Experimental Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
All disposable materials contaminated with this compound, such as gloves, weighing paper, and paper towels, should be collected in a designated, labeled hazardous waste container.
-
Unused or excess solid this compound must be disposed of as hazardous chemical waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Do not pour solutions containing this compound down the drain[1].
-
-
Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
-
After rinsing, the container can be disposed of according to institutional guidelines for chemical containers.
-
Disposal Workflow
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. pppmag.com [pppmag.com]
- 5. fishersci.fr [fishersci.fr]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. nspcoatings.co.uk [nspcoatings.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
